Technical Documentation Center

Benzoxazin-3-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzoxazin-3-one
  • CAS: 711022-50-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2H-1,4-Benzoxazin-3(4H)-one: Structure, Properties, and Synthesis

Introduction The 2H-1,4-benzoxazin-3(4H)-one scaffold is a prominent heterocyclic system of significant interest to the scientific community, particularly within medicinal chemistry and drug development.[1][2] This core...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a prominent heterocyclic system of significant interest to the scientific community, particularly within medicinal chemistry and drug development.[1][2] This core structure, consisting of a benzene ring fused to a 1,4-oxazine-3-one ring, serves as a foundational building block for a vast array of synthetic and natural compounds.[3] Its rigid, planar architecture and versatile chemical handles make it a privileged scaffold for designing molecules with diverse and potent biological activities.[4] Derivatives of benzoxazin-3-one have demonstrated a remarkable spectrum of pharmacological properties, including antifungal, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][4][5][6] This guide provides a comprehensive technical overview of the parent compound, 2H-1,4-benzoxazin-3(4H)-one, covering its fundamental chemical structure, physicochemical properties, spectroscopic signature, synthesis protocols, and its pivotal role in the development of novel therapeutics.

Chemical Structure and Nomenclature

2H-1,4-Benzoxazin-3(4H)-one is a bicyclic heteroaromatic compound. The structure features a benzene ring fused to a six-membered oxazine ring containing an oxygen atom at position 1, a nitrogen atom at position 4, and a carbonyl group (ketone) at position 3.[7] This arrangement classifies it as a lactam (a cyclic amide).[7]

  • IUPAC Name: 3,4-dihydro-2H-1,4-benzoxazin-3-one[8]

  • CAS Number: 5466-88-6[3][8][9]

  • Molecular Formula: C₈H₇NO₂[8][9]

  • SMILES: O=C1COC2=CC=CC=C2N1[8]

The core structure is depicted below:

Chemical structure of 2H-1,4-Benzoxazin-3(4H)-one

Figure 1: 2D structure of 2H-1,4-benzoxazin-3(4H)-one.

Physicochemical Properties

The physical and chemical properties of 2H-1,4-benzoxazin-3(4H)-one are crucial for its handling, formulation, and biological activity. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 149.15 g/mol [3][10]
Appearance White to cream crystals or powder[8]
Melting Point 170-176 °C[3][8]
Solubility Slightly soluble in water (6.54 g/L, predicted). Soluble in methanol (25 mg/mL).[3][7]
pKa (Strongest Acidic) 11.63 (Predicted)[7]
LogP 0.76 (Predicted)[7]
Polar Surface Area 38.33 Ų[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 2[7]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of 2H-1,4-benzoxazin-3(4H)-one and its derivatives.

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. For N-substituted derivatives, a strong absorption band corresponding to the C=O stretching vibration of the lactam carbonyl group is typically observed in the region of 1680-1690 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum in CDCl₃ typically shows a singlet for the two protons of the methylene group (-O-CH₂-) at approximately 4.59 ppm. The four aromatic protons on the benzene ring appear as a multiplet in the range of 6.99-7.01 ppm.[1] The N-H proton signal is also observable.

    • ¹³C NMR: The carbon NMR spectrum in CDCl₃ shows characteristic signals for the carbonyl carbon around 164.4 ppm, the methylene carbon at approximately 67.7 ppm, and aromatic carbons between 115.0 and 145.5 ppm.[1]

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry is used to determine the molecular weight. For the parent compound, the molecular ion peak [M+H]⁺ is observed at m/z 150.[11]

Synthesis Protocols

Several synthetic routes to the 2H-1,4-benzoxazin-3(4H)-one core have been developed. A prevalent and efficient method involves the reaction of 2-aminophenols with α-haloacetyl halides, leading to cyclization.[3][12] An alternative powerful strategy is the Smiles rearrangement, which is particularly useful for preparing sterically hindered derivatives.[1]

Protocol: Synthesis via Smiles Rearrangement

This protocol describes a two-step process starting from a primary amine and 2-chlorophenol, which is particularly effective for generating N-substituted benzoxazinones.[1] The rationale behind this approach is the intramolecular nucleophilic aromatic substitution, which allows for the formation of the heterocyclic ring from a readily synthesized precursor.[1]

Step 1: Synthesis of N-substituted 2-chloroacetamide

  • To a solution of a primary amine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add chloroacetyl chloride (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until completion, monitored by TLC.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Evaporate the solvent under reduced pressure to yield the crude N-substituted 2-chloroacetamide, which can often be used in the next step without further purification.

Step 2: O-alkylation and Smiles Rearrangement

  • Combine the N-substituted 2-chloroacetamide (1.0 eq), a substituted 2-chlorophenol (1.0 eq), and potassium carbonate (1.5 eq) in acetonitrile.

  • Reflux the mixture for 8-12 hours to facilitate the O-alkylation, forming the N-substituted 2-(2-chlorophenoxy) acetamide intermediate.[1]

  • After cooling, filter the mixture and evaporate the solvent. The crude intermediate is then subjected to the rearrangement.

  • Dissolve the intermediate in DMF and add cesium carbonate (1.5 eq).

  • Reflux the mixture for 4-8 hours to induce the Smiles rearrangement, leading to the cyclized 2H-1,4-benzoxazin-3(4H)-one product.[1]

  • After completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under vacuum.

  • Purify the final product by flash column chromatography on silica gel.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization via Smiles Rearrangement Primary Amine Primary Amine Amide_Product N-substituted 2-chloroacetamide Primary Amine->Amide_Product DCM, 0°C to RT Chloroacetyl Chloride Chloroacetyl Chloride Chloroacetyl Chloride->Amide_Product Intermediate O-alkylation Intermediate (N-substituted 2-(2-chlorophenoxy) acetamide) Amide_Product->Intermediate K₂CO₃, MeCN, Reflux 2-Chlorophenol 2-Chlorophenol 2-Chlorophenol->Intermediate Final_Product 2H-1,4-Benzoxazin-3(4H)-one Derivative Intermediate->Final_Product Cs₂CO₃, DMF, Reflux

Diagram 1: Synthetic workflow for N-substituted 2H-1,4-benzoxazin-3(4H)-ones.

Chemical Reactivity

The benzoxazin-3-one ring system is susceptible to various chemical transformations, making it a versatile template for library synthesis.

  • N-Substitution: The nitrogen atom at the 4-position can be readily alkylated or acylated under basic conditions to introduce a wide range of substituents, which is a common strategy to modulate biological activity.[5]

  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions such as bromination and nitration. The directing effects of the amide and ether functionalities typically favor substitution at the C-6 and C-7 positions.[13] For instance, monobromination with bromine in acetic acid primarily yields the 6-bromo derivative, while further reaction can produce the 6,7-dibromo compound.[13] Nitration has been reported to give the 6-nitro and subsequently the 6,8-dinitro derivatives.[13]

Biological Significance and Applications in Drug Development

The 2H-1,4-benzoxazin-3(4H)-one scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in compounds targeting a wide range of biological targets.[2][4] Its rigid conformation allows for precise orientation of substituents to interact with enzyme active sites or receptor binding pockets.

The diverse biological activities reported for its derivatives include:

  • Anticancer: Derivatives have been shown to induce DNA damage in tumor cells, inhibit cancer cell proliferation, and target pathways involving proteins like c-Myc and EGFR.[4][14][15]

  • Anti-inflammatory: Compounds have demonstrated the ability to reduce the production of pro-inflammatory mediators like nitric oxide (NO) and down-regulate enzymes such as iNOS and COX-2 in microglial cells.[2][6][16]

  • Antifungal: Many derivatives exhibit potent activity against various phytopathogenic fungi.[1][5][17]

  • Neuropharmacological: The scaffold has been utilized to develop potential treatments for neuropsychiatric disorders by targeting dopamine and serotonin receptors, as well as for Alzheimer's disease by inhibiting acetylcholinesterase.[2][18]

  • Antimicrobial and Antioxidant: Novel derivatives have shown promising activity against various bacterial strains and demonstrated significant radical scavenging ability.[19]

G cluster_apps Therapeutic Applications Core 2H-1,4-Benzoxazin-3(4H)-one Core Privileged Scaffold Oncology Anticancer (e.g., DNA Damage, EGFR/c-Myc Inhibition) Core->Oncology Inflammation Anti-inflammatory (e.g., iNOS/COX-2 Inhibition) Core->Inflammation Infection Antifungal / Antimicrobial (e.g., Phytopathogen Inhibition) Core->Infection Neurology Neuropharmacological (e.g., AChE, Dopamine Receptor Modulation) Core->Neurology

Diagram 2: Biological applications derived from the benzoxazin-3-one core.

Conclusion

2H-1,4-benzoxazin-3(4H)-one is a heterocyclic scaffold of paramount importance in modern chemical and pharmaceutical research. Its well-defined structure, predictable physicochemical properties, and versatile reactivity provide a robust platform for the design and synthesis of novel bioactive molecules. The extensive and ever-expanding range of biological activities associated with its derivatives underscores its status as a truly privileged structure. For researchers and drug development professionals, a thorough understanding of this core's chemistry is essential for leveraging its full potential in the quest for new and effective therapeutic agents.

References

  • Zhou, J. Z., et al. (2014). Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. Asian Journal of Chemistry, 26(10), 2895-2898. [Link]

  • FooDB. (2010). Showing Compound 2H-1,4-Benzoxazin-3(4H)-one (FDB007622). foodb.ca. [Link]

  • Skała, E., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 130-137. [Link]

  • Cao, S., et al. (2009). Copper(I)-Catalyzed One-Pot Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones from o-Halophenols and 2-Chloroacetamides. The Journal of Organic Chemistry, 74(7), 2910-2913. [Link]

  • Hou, C., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12. [Link]

  • NIST. (n.d.). 2H-1,4-Benzoxazin-3(4H)-one. NIST WebBook. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Synthesis, Antimicrobial, Antioxidant and Docking Study of Novel 2H-1,4-Benzoxazin-3(4H)-One Derivatives. Egyptian Journal of Chemistry, 65(10), 343-354. [Link]

  • PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. pubchem.ncbi.nlm.nih.gov. [Link]

  • Yan, T., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13. [Link]

  • Download Scientific Diagram: 2H-1,4-Benzoxazin-3(4H)-one derivatives downregulated LPS-induced iNOS... from publication: Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells | ResearchGate. (n.d.). researchgate.net. [Link]

  • Scilit. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. scilit.net. [Link]

  • Hou, C., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12. [Link]

  • PubChemLite. (n.d.). 2h-1,4-benzoxazin-3(4h)-one. pubchemlite.org. [Link]

  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 259, 118252. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 38-51. [Link]

  • Hanson, J. R., et al. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2003(10), 681-681. [Link]

  • Yan, T., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 13. [Link]

Sources

Exploratory

The Pharmacological Versatility of 2H-1,4-Benzoxazin-3(4H)-one Derivatives: A Technical Guide to Mechanisms of Action

Executive Summary The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged, rigid, and planar nitrogen/oxygen-containing heterocycle. Originally identified as a core component of plant defense metabolites (e.g., DIBOA an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged, rigid, and planar nitrogen/oxygen-containing heterocycle. Originally identified as a core component of plant defense metabolites (e.g., DIBOA and DIMBOA), synthetic derivatives of this scaffold have demonstrated profound multi-target pharmacological activities. Due to its π-π conjugated system and significant dipole moment, the scaffold readily engages in diverse non-covalent interactions—including hydrogen bonding, van der Waals forces, and hydrophobic interactions. This whitepaper dissects the causality behind three primary mechanisms of action: non-steroidal mineralocorticoid receptor antagonism, topoisomerase IB inhibition, and Nrf2-HO-1 pathway activation.

Pillar 1: Cardiovascular Therapeutics – Non-Steroidal Mineralocorticoid Receptor (MR) Antagonism

Causality & Mechanism

Steroidal MR antagonists (e.g., spironolactone) are clinically utilized for hypertension and heart failure but suffer from dose-limiting side effects, such as hyperkalemia and endocrine disruption. This is caused by off-target binding to structurally similar steroid hormone receptors, including the Androgen Receptor (AR) and Glucocorticoid Receptor (GR).

Benzoxazin-3-one derivatives solve this through strategic scaffold hopping. By utilizing the benzoxazinone core to mimic the steroidal backbone while introducing bulky, rigid substituents (e.g., 1-phenyl-3-trifluoromethylpyrazol-5-yl moieties), researchers achieved highly potent and selective non-steroidal MR antagonism. For example, binds competitively to the MR ligand-binding domain. The rigid scaffold stabilizes the receptor in an inactive conformation, physically preventing the recruitment of transcriptional coactivators required for aldosterone-induced gene expression [1].

Self-Validating Protocol: MR Antagonist Screening & Validation

To ensure trustworthiness in drug development, the screening protocol must inherently validate selectivity:

  • Reporter Gene Assay (HTS): Cells are co-transfected with an MR expression plasmid and a luciferase reporter. Causality: This rapidly quantifies functional antagonism by measuring the reduction in luminescence upon drug introduction.

  • Counter-Screening against GR/AR/PR: Causality: A self-validating system must prove selectivity. Compounds that inhibit MR but fail to inhibit GR/AR in parallel reporter assays proceed, ensuring the elimination of endocrine-disrupting candidates.

  • X-Ray Crystallography & Docking: Co-crystallization of the MR/compound complex confirms the precise binding mode and spatial occupation of the B-ring pocket.

  • In Vivo DOCA-Salt Model Validation: Causality: Systemic antihypertensive efficacy is validated in a living system driven by mineralocorticoid excess (DOCA-salt hypertensive rats), proving that in vitro binding translates to physiological blood pressure reduction.

Pillar 2: Oncology – DNA Intercalation and Topoisomerase IB Inhibition

Causality & Mechanism

The planar geometry of the benzoxazin-3-one core makes it an exceptional candidate for DNA intercalation. When hybridized with other pharmacophores like 1,2,3-triazoles, these derivatives seamlessly insert themselves between DNA base pairs via π-π stacking.

Furthermore, specific derivatives (e.g., BONC-013) act as potent poisons of human DNA Topoisomerase IB (hTopoIB). Instead of merely inhibiting the enzyme's catalytic activity, they trap the enzyme-DNA cleavable complex. Causality: This trapped complex acts as a physical roadblock. During the S-phase, replication forks collide with these trapped complexes, converting single-strand breaks into lethal double-strand breaks. This triggers the upregulation of γ-H2AX and induces cell cycle arrest via the ATR/CHK1/Cdc25C signaling pathway, ultimately leading to apoptosis in tumor cells [2, 3].

TopoPathway Drug Benzoxazin-3-one Derivatives Topo Human DNA Topoisomerase IB Drug->Topo Inhibits or Poisons DNA DNA Cleavage Complex Topo->DNA Traps Cleavable Complex Damage DNA Damage (γ-H2AX Upregulation) DNA->Damage Replication Fork Collision ATR ATR/CHK1/Cdc25C Pathway Damage->ATR Activates Damage Response Arrest G2/M Cell Cycle Arrest & Apoptosis ATR->Arrest Induces Cell Death

Fig 1. Mechanism of Topoisomerase IB inhibition and apoptotic induction by benzoxazin-3-ones.

Pillar 3: Neuroinflammation – Nrf2-HO-1 Pathway Activation

Causality & Mechanism

In neurodegenerative pathologies, microglial activation leads to the excessive production of reactive oxygen species (ROS) and nitric oxide (NO). Benzoxazin-3-one derivatives mitigate this inflammatory cascade by targeting the Keap1-Nrf2 protein-protein interaction.

Molecular docking reveals that these derivatives bind to the Kelch domain of Keap1. Causality: By occupying this pocket, the drug physically disrupts the Keap1-Nrf2 complex, preventing the ubiquitination and subsequent proteasomal degradation of Nrf2. Consequently, stabilized free Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of Heme Oxygenase-1 (HO-1). This effectively neutralizes Lipopolysaccharide (LPS)-induced oxidative stress [4].

Nrf2Pathway Drug Benzoxazin-3-one Derivatives Keap1 Keap1-Nrf2 Complex Drug->Keap1 Disrupts Binding Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds HO1 HO-1 Transcription ARE->HO1 Activates ROS ROS Reduction HO1->ROS Mitigates

Fig 2. Activation of the Keap1/Nrf2/HO-1 antioxidant signaling pathway by benzoxazin-3-ones.

Self-Validating Protocol: Microglial Anti-Inflammatory Assay
  • BV-2 Cell Culture & Pre-treatment: Murine BV-2 microglial cells are cultured and pre-treated with the derivative. Causality: Pre-treatment establishes intracellular drug concentrations and initiates Nrf2 translocation prior to the inflammatory insult.

  • LPS Stimulation: Cells are exposed to LPS. Causality: LPS robustly induces neuroinflammation and ROS production via Toll-like receptor 4 (TLR4), creating a standardized baseline of oxidative stress.

  • Griess Reagent Assay: Causality: NO is highly reactive and unstable; the Griess assay measures nitrite (a stable breakdown product of NO), providing a reliable quantification of oxidative stress reduction. Resveratrol is used as a positive control to validate the assay's dynamic range.

  • Western Blotting Validation: Nuclear Nrf2 and cytosolic Keap1 levels are quantified. Causality: This proves that the phenotypic NO reduction observed in Step 3 is directly linked to the proposed mechanism of action (pathway activation).

Quantitative Data Summary

The following table summarizes the diverse pharmacological targets and binding affinities of optimized benzoxazin-3-one derivatives across different therapeutic areas:

CompoundPrimary Target / PathwayBinding Affinity / IC50Key Pharmacological EffectReference
Compound 14n Mineralocorticoid Receptor (MR)41 nMPotent antihypertensive; high selectivity over GR/AR.
BONC-013 DNA Topoisomerase IB0.6 nMTopoisomerase poison; induces DNA damage in tumors.
Compound 6 PI3Kα / mTOR0.63 nMDual kinase inhibition; significant oral bioavailability.
Compound e16 Nrf2-HO-1 / Keap1~20 μM (NO reduction)Alleviates LPS-induced microglial neuroinflammation.

References

  • Hasui, T., Matsunaga, N., Ora, T., Ohyabu, N., Nishigaki, N., Imura, Y., ... & Fukumoto, S. (2011). "Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists." Journal of Medicinal Chemistry. URL: [Link]

  • Foto, E., et al. (2019). "Benzoxazines as new human topoisomerase I inhibitors and potential poisons." Drug Research. URL: [Link]

  • Hou, X., Mao, L., Zhang, H., Wang, L., He, B., & Guo, J. (2025). "2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells." Frontiers in Pharmacology. URL: [Link]

  • Hou, X., et al. (2025). "Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells." Frontiers in Pharmacology. URL: [Link]

Foundational

Deconstructing the Benzoxazinoid Biosynthetic Pathway in Gramineous Plants: Mechanisms, Modifications, and Methodologies

Executive Summary Benzoxazinoids (BXs), primarily 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its methoxylated derivative DIMBOA, are specialized indole-derived secondary metabolites. They serve as pivotal defense com...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Benzoxazinoids (BXs), primarily 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its methoxylated derivative DIMBOA, are specialized indole-derived secondary metabolites. They serve as pivotal defense compounds in gramineous plants (Poaceae), including major agricultural crops like maize, wheat, and rye. As a Senior Application Scientist, I have structured this technical guide to provide an in-depth mechanistic analysis of the BX biosynthetic pathway—detailing the enzymatic cascade from primary metabolism to complex vacuolar glucosides. Furthermore, this guide outlines robust, self-validating experimental protocols for pathway elucidation and metabolite quantification, designed specifically for researchers in agricultural biotechnology and pharmacognosy.

The Core Biosynthetic Architecture: From Primary Metabolism to DIBOA-Glc

The biosynthesis of benzoxazinoids represents a classic example of evolutionary pathway assembly, branching off from primary tryptophan biosynthesis[1]. The core pathway is tightly regulated and compartmentalized across the plastid, endoplasmic reticulum (ER), and cytosol to prevent autotoxicity while maximizing defensive readiness[2].

  • Plastidial Initiation (BX1): The pathway is initiated in the chloroplast.3, an intermediate in primary tryptophan biosynthesis, is cleaved by the indole-3-glycerol phosphate lyase BX1 (a homolog of the tryptophan synthase alpha-subunit, TSA) to form free indole[3]. This step represents the critical branch point committing carbon flux into secondary defense metabolism[1].

  • ER-Localized Cytochrome P450 Oxidation (BX2–BX5): The volatile indole migrates to the endoplasmic reticulum, where it undergoes four successive oxidations catalyzed by a cluster of 2 (CYP71C subfamily: BX2, BX3, BX4, and BX5)[2]. This cascade introduces four oxygen atoms into the indole moiety, sequentially forming indolin-2-one, 3-hydroxyindolin-2-one, HBOA, and finally the toxic aglycone DIBOA[3].

  • Cytosolic Glucosylation (BX8/BX9): DIBOA is highly reactive and autotoxic. To prevent cellular damage, it is immediately glucosylated by UDP-glucosyltransferases (BX8 or BX9) in the cytosol to form the stable, non-toxic DIBOA-glucoside (DIBOA-Glc), which is subsequently sequestered in the vacuole[3].

Cytosolic Modifications: Synthesis of DIMBOA-Glc and Beyond

While DIBOA-Glc is the terminal product in some grass species, maize and wheat possess additional enzymes that further functionalize the benzoxazinoid core to enhance its bioactivity against specific herbivores[4].

  • Hydroxylation and Methylation (BX6 and BX7): DIBOA-Glc is re-mobilized or processed in the cytosol by BX6, a 2-oxoglutarate-dependent dioxygenase (2-ODD), which hydroxylates the C-7 position to yield TRIBOA-Glc[4]. Subsequently, the O-methyltransferase BX7 methylates this hydroxyl group, generating DIMBOA-Glc, the most abundant benzoxazinoid in young maize leaves[2].

  • Advanced 8-O-Methylation Branch: Recent quantitative trait locus (QTL) mapping has elucidated a side branch responsible for 8-O-methylated BXs, which confer specific resistance against phloem-feeding insects like aphids[5].5 (another 2-ODD), followed by methylation via BX7 to form DIM2BOA-Glc, and a final methylation by BX14 to yield HDM2BOA-Glc[5].

CorePathway IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole BX1 (Plastid) DIBOA DIBOA Indole->DIBOA BX2-BX5 (ER) DIBOAGlc DIBOA-Glc DIBOA->DIBOAGlc BX8/BX9 (Cytosol) TRIBOAGlc TRIBOA-Glc DIBOAGlc->TRIBOAGlc BX6 (Cytosol) DIMBOAGlc DIMBOA-Glc TRIBOAGlc->DIMBOAGlc BX7 (Cytosol)

Enzymatic cascade of the core benzoxazinoid biosynthetic pathway from primary metabolism to DIMBOA-Glc.

Quantitative Data Summary: The BX Enzyme Repertoire

To facilitate experimental design and genetic engineering efforts, the functional and spatial parameters of the core BX enzymes are summarized below.

EnzymeProtein FamilySubcellular LocalizationCatalytic Function
BX1 / IGL Indole-3-glycerol phosphate lyaseChloroplastCleaves IGP to form free indole.
BX2 - BX5 Cytochrome P450 (CYP71C)Endoplasmic ReticulumFour successive oxidations of indole to form DIBOA.
BX8 / BX9 UDP-glucosyltransferaseCytosol / ChloroplastGlucosylates DIBOA to DIBOA-Glc for detoxification.
BX6 2-oxoglutarate-dependent dioxygenaseCytosolHydroxylates DIBOA-Glc at C-7 to form TRIBOA-Glc.
BX7 O-methyltransferaseCytosolMethylates TRIBOA-Glc to form DIMBOA-Glc.
BX13 2-oxoglutarate-dependent dioxygenaseCytosolConverts DIMBOA-Glc to TRIMBOA-Glc.
BX14 O-methyltransferaseCytosolConverts DIM2BOA-Glc to HDM2BOA-Glc.

Experimental Methodologies: Self-Validating Protocols for BX Elucidation

Investigating the BX pathway requires rigorous protocols that prevent the artifactual degradation of metabolites. Upon tissue damage, plant compartmentalization breaks down, and endogenous plastidial β-glucosidases rapidly cleave the glucose moiety from BXs, releasing the toxic aglycones (e.g., DIMBOA) which can further degrade into benzoxazolinones (e.g., MBOA)[2].

Workflow Harvest 1. Cryo-Harvest (Liquid N2) Extract 2. Acidic Extraction (MeOH/FA) Harvest->Extract LCMS 3. LC-MS/MS (MRM Mode) Extract->LCMS Analyze 4. Data Validation (Isotope IS) LCMS->Analyze

Step-by-step analytical workflow for the targeted quantification of benzoxazinoid glucosides.

Protocol: Targeted LC-MS/MS Quantification of Benzoxazinoid Glucosides

Rationale & Causality: To accurately quantify the in planta state of BX glucosides, endogenous β-glucosidase activity must be instantaneously quenched. We utilize liquid nitrogen cryo-milling followed by extraction in acidified organic solvents. The acid denatures the hydrolytic enzymes and stabilizes the glucosides.

Step-by-Step Methodology:

  • Harvest and Quenching: Excise leaf tissue (e.g., V3 stage maize) and immediately plunge into liquid nitrogen.

    • Causality: Instantaneous freezing halts all metabolic and enzymatic activity, preventing the conversion of DIMBOA-Glc to DIMBOA.

  • Cryo-Milling: Pulverize the tissue to a fine powder using a bead mill pre-chilled with liquid nitrogen.

  • Extraction: Add 1.0 mL of extraction buffer (Methanol:Water:Formic Acid, 50:49.5:0.5 v/v/v) containing an internal standard (e.g., 2-benzoxazolinone-d4) to 50 mg of frozen tissue powder.

    • Causality: The 50% methanol disrupts membranes, while 0.5% formic acid lowers the pH to ~2.5, irreversibly denaturing endogenous β-glucosidases. The internal standard validates extraction efficiency and corrects for matrix suppression during MS analysis.

  • Incubation and Clarification: Vortex for 30 seconds, sonicate in an ice bath for 10 minutes, and centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to an LC vial.

  • LC-MS/MS Analysis:

    • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

    • Mass Spectrometry: Operate a triple quadrupole MS in Electrospray Ionization (ESI) positive mode using Multiple Reaction Monitoring (MRM).

    • Transitions: Monitor specific transitions (e.g., DIMBOA-Glc:[M+H]+ m/z 374.1 -> 212.0; DIBOA-Glc: [M+H]+ m/z 344.1 -> 182.0).

    • Causality: MRM filters out co-eluting isobaric flavonoids, providing absolute specificity for the benzoxazinoid core.

  • Data Validation: Ensure the recovery of the internal standard is >85%. Calculate absolute concentrations using a multi-point external calibration curve matrix-matched to a BX-deficient mutant (e.g., bx1 mutant) extract to account for matrix effects.

Conclusion & Future Perspectives

The benzoxazinoid pathway is a paradigm of metabolic evolution in the Poaceae, demonstrating how gene duplication and neofunctionalization (e.g., 1) generate complex chemical defenses[1]. Future drug development and agricultural engineering efforts can leverage these pathways—either by heterologous expression in microbial chassis for scalable production of bioactive aglycones, or via CRISPR-Cas9 multiplex editing of the Bx cluster to tailor crop resilience profiles against emerging pests.

References

  • Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize | Source: nih.gov | 5

  • KEGG Benzoxazinoid biosynthesis - Reference pathway | Source: kegg.jp | 3

  • Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants | Source: pnas.org | 4

  • Benzoxazinoid biosynthesis, a model for evolution of secondary metabolic pathways in plants | Source: nih.gov | 1

  • Benzoxazinoids Biosynthetic Gene Cluster Identification and Expression Analysis in Maize under Biotic and Abiotic Stresses | Source: nih.gov | 2

Sources

Exploratory

A Technical Guide to the In Vitro Biological Activities of Naturally Occurring Benzoxazin-3-ones

For Researchers, Scientists, and Drug Development Professionals Executive Summary Naturally occurring benzoxazin-3-ones, a class of heterocyclic compounds prevalent in various plant species, have garnered significant att...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naturally occurring benzoxazin-3-ones, a class of heterocyclic compounds prevalent in various plant species, have garnered significant attention for their diverse and potent biological activities. This guide provides an in-depth technical overview of the in vitro methodologies used to characterize their anticancer, anti-inflammatory, antimicrobial, and insecticidal properties. By synthesizing established protocols with mechanistic insights, this document serves as a comprehensive resource for researchers seeking to explore the therapeutic potential of these promising natural products.

Introduction to Benzoxazin-3-ones

Benzoxazin-3-ones are a group of secondary metabolites found predominantly in the Gramineae family, which includes important crops like maize, wheat, and rye.[1] These compounds are characterized by a fused benzene and 1,4-oxazin-3-one ring system. Prominent examples include 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) and its desmethoxy analog, 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA).[2] The inherent chemical reactivity of the benzoxazinoid skeleton, particularly the hydroxamic acid moiety, is believed to be a key determinant of their wide-ranging biological effects, which include antimicrobial, insecticidal, and allelopathic activities.[3]

Anticancer Activity

Benzoxazin-3-one derivatives have emerged as a promising class of compounds in cancer therapy, demonstrating antiproliferative and cytotoxic effects against various human cancer cell lines.[4] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[4]

Mechanism of Action: c-Myc Inhibition

One of the notable anticancer mechanisms of benzoxazin-3-ones involves the targeting of the c-Myc oncogene.[5] Some derivatives have been shown to downregulate the expression of c-Myc mRNA in a dose-dependent manner.[5] This is thought to occur through the induction and stabilization of G-quadruplex structures in the promoter region of the c-Myc gene, which in turn inhibits its transcription.[5]

G_quadruplex_inhibition cluster_0 Mechanism of c-Myc Inhibition Benzoxazin-3-one Benzoxazin-3-one c-Myc_promoter c-Myc Promoter Region Benzoxazin-3-one->c-Myc_promoter binds to G_quadruplex G-quadruplex Formation (stabilized) c-Myc_promoter->G_quadruplex induces Transcription_inhibition Inhibition of c-Myc Transcription G_quadruplex->Transcription_inhibition Anticancer_effect Anticancer Effect Transcription_inhibition->Anticancer_effect

Caption: Mechanism of c-Myc inhibition by benzoxazin-3-ones.

In Vitro Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazin-3-one derivatives and a vehicle control (e.g., DMSO). Incubate for a period of 24 to 72 hours.[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

An alternative to the MTT assay is the Sulforhodamine B (SRB) assay, which is a colorimetric assay based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins.[7] Both assays generally show good correlation in cytotoxicity evaluations.[7][8]

Anti-inflammatory Activity

Inflammation is a complex biological response involving a cascade of cellular and molecular events.[9] Benzoxazin-3-ones have demonstrated significant anti-inflammatory potential by targeting key enzymes in the inflammatory pathway.[10][11]

Mechanism of Action: COX and LOX Inhibition

Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[9] Benzoxazin-3-one derivatives can exert their anti-inflammatory effects by inhibiting the activity of these enzymes.[10][12]

anti_inflammatory_pathway cluster_1 Anti-inflammatory Mechanism Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Benzoxazin-3-one Benzoxazin-3-one Benzoxazin-3-one->COX inhibits Benzoxazin-3-one->LOX inhibits

Caption: Inhibition of COX and LOX pathways by benzoxazin-3-ones.

In Vitro Assay: COX Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of COX enzymes.

Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, a colorimetric substrate (e.g., TMPD), and the test benzoxazin-3-one compounds.[13][14]

  • Assay Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme solution to the appropriate wells.[13]

  • Inhibitor Addition: Add the diluted benzoxazin-3-one or a reference inhibitor to the designated wells. For control wells (100% enzyme activity), add the solvent.[13]

  • Incubation: Incubate the plate at 25°C for approximately 5 minutes.[13]

  • Reaction Initiation: Add the colorimetric substrate followed by arachidonic acid to initiate the reaction.[14]

  • Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values.[14]

In Vitro Assay: Inhibition of Protein Denaturation

This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.[9]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the benzoxazin-3-one extract, bovine serum albumin (BSA), and phosphate-buffered saline (PBS).[9][15]

  • Incubation: Incubate the mixture at room temperature, followed by heating to induce denaturation.[9][15]

  • Absorbance Measurement: After cooling, measure the absorbance of the solution. A lower absorbance in the presence of the test compound indicates inhibition of protein denaturation.[9]

Antimicrobial Activity

Benzoxazin-3-ones exhibit a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as some fungal species.[16][17][18]

Mechanism of Action

The antimicrobial action of benzoxazin-3-ones is often attributed to their ability to disrupt the bacterial cell wall, leading to cell damage and death.[19] The electrophilic nature of the benzoxazinone skeleton allows for reactions with nucleophilic residues in microbial proteins and enzymes, leading to their inhibition.[3]

In Vitro Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[20][21] The broth microdilution method is a widely used technique for determining the MIC.[20][22][23]

Protocol:

  • Preparation of Serial Dilutions: Prepare a two-fold serial dilution of the benzoxazin-3-one compound in a 96-well microtiter plate containing sterile broth.[20][24]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a specific cell density (e.g., 10^5 CFU/mL).[22]

  • Inoculation: Add the inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[20]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[22]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[21]

Insecticidal Activity

Naturally occurring benzoxazin-3-ones play a crucial role in plant defense against insect herbivores.[3]

Mechanism of Action: Acetylcholinesterase Inhibition

A primary mechanism of insecticidal action for many compounds is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the insect nervous system.[25] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in hyperstimulation of nicotinic and muscarinic receptors and disrupted neurotransmission.[26][27][28]

AChE_inhibition_workflow cluster_2 AChE Inhibition Assay Workflow Prepare_reagents Prepare Reagents (AChE, Substrate, DTNB, Benzoxazin-3-one) Incubate Incubate AChE with Benzoxazin-3-one Prepare_reagents->Incubate Add_substrate Add Substrate (Acetylthiocholine) Incubate->Add_substrate Measure_absorbance Measure Absorbance at 412 nm Add_substrate->Measure_absorbance Calculate_inhibition Calculate % Inhibition and IC50 Measure_absorbance->Calculate_inhibition

Caption: Workflow for the acetylcholinesterase inhibition assay.

In Vitro Assay: Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman method, which measures the activity of AChE by quantifying the production of thiocholine.[26][27]

Protocol:

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine, Ellman's reagent (DTNB), and the test benzoxazin-3-one compounds.

  • Assay Setup: In a 96-well plate, add the AChE enzyme solution.

  • Inhibitor Addition: Add the benzoxazin-3-one compound at various concentrations and incubate to allow for enzyme-inhibitor binding.

  • Reaction Initiation: Add the substrate acetylthiocholine and DTNB. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow product.

  • Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm.[26][27]

  • Data Analysis: The rate of color development is proportional to the AChE activity. Calculate the percentage of inhibition and determine the IC50 value.

Quantitative Data Summary

The following table summarizes representative in vitro biological activities of various benzoxazin-3-one derivatives.

Compound ClassBiological ActivityAssayTarget Organism/Cell LineReported Activity (e.g., IC50, MIC)
Benzoxazin-3-one DerivativesAnticancerMTT AssayVarious cancer cell linesIC50 values in the µM range
Benzoxazin-3-one DerivativesAnti-inflammatoryCOX/LOX InhibitionPurified enzymesIC50 values in the µM range
Benzoxazin-3-one DerivativesAntimicrobialBroth MicrodilutionBacteria and FungiMIC values ranging from 6.25-100 µg/ml[16][17]
1,4-Benzoxazin-3-one DerivativesAntibacterial-Psa, Xac, XooEC50 values of 4.71-8.50 µg/mL[19]

Conclusion

Naturally occurring benzoxazin-3-ones represent a versatile class of compounds with significant therapeutic potential. The in vitro assays detailed in this guide provide a robust framework for the systematic evaluation of their anticancer, anti-inflammatory, antimicrobial, and insecticidal properties. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of novel and effective therapeutic agents.

References

  • Benchchem. (n.d.). Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125.
  • Bio-protocol. (n.d.). 4.6. Determination of Minimum Inhibitory Concentration (MIC).
  • Andrews, J. M. (2006, March 1). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy.
  • Journal of Drug Delivery and Therapeutics. (2025, January 15). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals.
  • Talanta. (2025, August 18). Acetylcholinesterase inhibition-based biosensors for pesticide determination: A review.
  • BMG LABTECH. (2024, July 30). The minimum inhibitory concentration of antibiotics.
  • SciELO. (n.d.). Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses Benzoxazinoids.
  • YouTube. (2021, September 28). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration).
  • ResearchGate. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • RSC Publishing. (n.d.). Developing acetylcholinesterase-based inhibition assay by modulated synthesis of silver nanoparticles: applications for sensing of organophosphorus pesticides.
  • ResearchGate. (n.d.). Cytotoxicity evaluation of a Thai herb using tetrazolium (MTT) and sulforhodamine B (SRB) assays.
  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin.
  • Cepham Life Sciences. (n.d.). Acetylcholinesterase Assay Kit.
  • Life Sciences. (2020, October 1). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure.
  • Benchchem. (n.d.). Application Notes and Protocols: Evaluation of Anticancer Activity of Benzoxazinone Derivatives.
  • Journal of Agricultural and Food Chemistry. (2016, May 18). Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism.
  • PubMed. (2006, December 15). Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones.
  • International Journal of Pharmaceutical Sciences and Research. (2026, January 1). IN-VITRO ANTI-INFLAMMATORY ASSESSMENT OF PLANT-DERIVED NATURAL PRODUCTS AS NOVEL DRUG LEADS.
  • PubMed. (n.d.). Chemistry of biologically active benzoxazinoids.
  • MDPI. (2023, June 25). Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control.
  • YouTube. (2020, July 25). In virto Anti inflammatory assay.
  • J-Stage. (n.d.). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates.
  • Oriental Journal of Chemistry. (1985). A New Route of Syntheisis and Insecticidal Activity of -2h-1,4- Benzoxazin -3-Ones.
  • ResearchGate. (2025, August 6). Synthesis, Antimicrobial Activity and QSARs of New Benzoxazine-3-ones.
  • ResearchGate. (2019, November 11). Synthesis and Screening of some benzoxazinone derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cyclooxygenase (COX) Inhibition Assay of Beloxamide.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • PMC. (n.d.). An In Vitro Evaluation of Anti-inflammatory and Antioxidant Activities of Cocos nucifera and Triticum aestivum Formulation.
  • Benchchem. (n.d.). Application Notes and Protocols: COX-1 and COX-2 Enzymatic Inhibition Assay for Plantanone B.
  • PMC. (2023, April 6). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors.
  • The Journal of Phytopharmacology. (n.d.). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum.
  • ResearchGate. (n.d.). Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative.
  • ResearchGate. (2024, March 28). SYNTHETIC AND BIOLOGICAL PROFILE OF 4H-3-1-BENZOXAZIN-4-ONE: A REVIEW.
  • RSC Publishing. (n.d.). One-pot synthesis of fused benzoxazino[20][21][22]triazolyl[4,5-c]quinolinone derivatives and their anticancer activity. Retrieved from

  • PubMed. (n.d.). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents.
  • RSC Publishing. (n.d.). Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria.
  • ACS Publications. (2011, November 10). Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists.
  • Journal of Agricultural and Food Chemistry. (n.d.). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA.
  • Sigma-Aldrich. (n.d.). COX Activity Assay Kit (Fluorometric).
  • PMC. (2025, January 20). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells.
  • ResearchGate. (2013, May 15). MTT assay or SRB assay, which one gives accurate results?.
  • PMC. (n.d.). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[9][20]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Retrieved from

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review.
  • ResearchGate. (n.d.). Anticancer activity of Benzo[20][21]oxazin-4-ones. Retrieved from

  • Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast.

Sources

Foundational

Toxicological Profile and Safety Data of Benzoxazin-3-one: A Comprehensive Technical Guide

Executive Summary The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged nitrogen- and oxygen-containing heterocyclic structure widely utilized in modern drug discovery. Naturally occurring in gramineous plants (e.g.,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a privileged nitrogen- and oxygen-containing heterocyclic structure widely utilized in modern drug discovery. Naturally occurring in gramineous plants (e.g., maize and wheat) as defensive secondary metabolites like DIMBOA and DIBOA, this core structure exhibits a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. For researchers and drug development professionals, understanding the toxicological profile of benzoxazin-3-one derivatives is paramount. This guide synthesizes in vitro and in vivo safety data, elucidates the mechanistic toxicology, and provides self-validating experimental protocols to accurately assess the safety margins of these compounds.

Mechanistic Toxicology: Modulating Cellular Stress Pathways

When engineering benzoxazin-3-one derivatives, the primary objective is to maximize the therapeutic window—balancing potent biological activity with a minimized toxicological footprint. The favorable safety profile of synthetic benzoxazin-3-one derivatives is largely attributed to their targeted interaction with specific cellular pathways, which minimizes off-target toxicity.

1. Nrf2-HO-1 Antioxidant Pathway Activation

In models of neuroinflammation, such as lipopolysaccharide (LPS)-induced BV-2 microglial cells, specific 1,2,3-triazole-modified benzoxazin-3-one derivatives act as potent, non-toxic antioxidants[1]. Molecular docking and in vitro assays reveal that these compounds interact directly with Nrf2-binding sites. By preventing the Keap1-mediated degradation of Nrf2, the compounds facilitate its nuclear translocation. This upregulates Heme Oxygenase-1 (HO-1) and significantly reduces intracellular Reactive Oxygen Species (ROS) without inducing cytotoxicity[1].

Pathway BZO Benzoxazin-3-one Derivatives Keap1 Keap1 Inhibition (Cytosol) BZO->Keap1 Binds & Inhibits Nrf2 Nrf2 Translocation (Nucleus) Keap1->Nrf2 Prevents Degradation HO1 HO-1 Upregulation Nrf2->HO1 Transcriptional Activation ROS ROS Reduction & Cellular Protection HO1->ROS Antioxidant Response

Nrf2-HO-1 signaling pathway activation by benzoxazin-3-one derivatives mitigating ROS.

2. Targeted DNA Damage in Oncology

While natural analogs like DIMBOA and DIBOA have demonstrated aneugenic (chromosome-segregation interfering) potential in human-derived liver cells (HepG2)[3], structurally optimized synthetic derivatives exploit this mechanism selectively. The rigid planar structure of certain benzoxazin-3-one derivatives allows them to induce DNA damage (evidenced by the upregulation of H2AX) and trigger apoptosis specifically in tumor cells (e.g., Huh-7 and A549), while exhibiting minimal to no toxicity in normal epithelial cells like BEAS-2B[4][5][6].

In Vivo Safety Data and Acute Toxicity

Transitioning from in vitro to in vivo models, optimized benzoxazin-3-one derivatives consistently demonstrate a wide therapeutic window. Acute toxicity studies in mice utilizing a high-dose oral gavage (e.g., 800 mg/kg) have shown no significant adverse effects on body weight, mortality, or behavior over a 14- to 15-day monitoring period[5][7].

Furthermore, biochemical analyses of blood samples reveal that hepatic markers—Glutamic Pyruvic Transaminase (GPT) and Glutamic Oxaloacetic Transaminase (GOT)—remain stable. Histological evaluations (H&E staining) of major organs, including the heart, liver, spleen, and lungs, show no pathological lesions, confirming the physiological tolerance of the scaffold[6][7].

Quantitative Safety Data Summary

The following table synthesizes key toxicological metrics across various benzoxazin-3-one derivatives, highlighting the distinction between natural metabolites and optimized synthetic drug candidates.

Compound / DerivativeAssay ModelToxicity MetricOutcome / ValueReference
DIMBOA & DIBOA HepG2 Cells (In Vitro)Mutagenicity / GenotoxicityAneugenic potential observed[3]
Compound e16 KM Mice (In Vivo)Acute Oral ToxicitySafe at 800 mg/kg (No organ damage)[7]
Compound 14b BEAS-2B Normal CellsCytotoxicityMinimal/No toxic effect[5]
Pyr1 & Pyr2 Hamster Spleen CellsCytotoxicity (CC50)>400 µg/mL (High safety margin)[8]
Bex3 Hamster Spleen CellsCytotoxicity (CC50)105.7 ± 2.26 µg/mL[8]
Compound c18 Huh-7 / Normal MiceDNA Damage / Acute ToxTumor-specific damage; Safe in vivo[4][6]
Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain why each step is necessary for robust toxicological profiling.

Protocol 1: In Vitro Cytotoxicity and Selectivity Indexing

Objective: To determine the Cytotoxic Concentration 50% (CC50) in healthy cells and calculate the Selectivity Index (SI). An SI > 10 confirms that the compound's therapeutic efficacy is not an artifact of general cytotoxicity[8]. Self-Validation Mechanism: The inclusion of a vehicle control establishes the baseline, while a known cytotoxic agent (e.g., Doxorubicin) validates the assay's sensitivity to cell death.

  • Cell Seeding: Plate healthy control cells (e.g., BEAS-2B or hamster spleen cells) in 96-well plates at a density of 1×104 cells/well. Causality: This density ensures cells remain in the exponential growth phase during the 48-hour treatment window, preventing confluence-induced contact inhibition from skewing viability data.

  • Compound Treatment: Treat cells with serial dilutions of the benzoxazin-3-one derivative (e.g., 10 µM to 400 µM). Include a 0.1% DMSO vehicle control and a positive cytotoxic control.

  • Viability Assessment: After 48 hours, add CCK-8 reagent to each well and incubate for 2 hours. Causality: CCK-8 relies on cellular dehydrogenases to reduce WST-8 to a yellow formazan dye. This directly correlates absorbance (450 nm) with the number of metabolically active cells, providing a highly objective viability metric.

  • Data Analysis: Calculate the CC50 using non-linear regression. Compute the Selectivity Index (SI = CC50 / IC50 of target cells).

Protocol 2: In Vivo Acute Toxicity Limit Test

Objective: To establish the upper safety threshold of the compound and identify any acute systemic or organ-specific toxicity[7]. Self-Validation Mechanism: A parallel vehicle-only control group is mandatory to differentiate handling and gavage stress from true compound-induced toxicity. Cross-referencing biochemical markers (GPT/GOT) with histological staining prevents false positives in hepatotoxicity assessment.

Workflow Start In Vivo Toxicity Study Initiation Dose Oral Gavage (800 mg/kg limit dose) Start->Dose Step 1 Monitor 15-Day Monitoring (Body Weight, Behavior) Dose->Monitor Step 2 Sample Blood Collection (Retro-orbital Sinus) Monitor->Sample Step 3 Analysis Biochemical Markers (GPT, GOT) & Histology Sample->Analysis Step 4

Step-by-step workflow for in vivo acute toxicity evaluation of benzoxazin-3-one compounds.

  • Animal Preparation: Acclimate male and female KM mice for 7 days prior to the study. Fast the animals for 4 hours before dosing. Causality: Fasting reduces variability in compound absorption caused by stomach contents, ensuring uniform systemic exposure.

  • Dosing Strategy: Administer the benzoxazin-3-one derivative via a single oral gavage at a limit dose of 800 mg/kg[7].

  • Longitudinal Monitoring: Record body weight, clinical signs, and behavioral changes daily for 15 days. Causality: A 15-day window is critical to capture delayed acute toxic effects that may not manifest immediately post-dosing.

  • Endpoint Analysis: On day 15, collect blood via the retro-orbital sinus to measure GPT and GOT levels. Euthanize the animals and harvest the heart, liver, spleen, and lungs for Hematoxylin and Eosin (H&E) staining. Causality: Elevated GPT/GOT indicates hepatocyte membrane damage, a common site for xenobiotic toxicity. Histology provides definitive morphological confirmation of safety.

References
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - Frontiers. 1

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC. 7

  • Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA), two naturally occurring benzoxazinones contained in sprouts of Gramineae are potent aneugens in human-derived liver cells (HepG2) - PubMed. 3

  • Toxicity and Anti-promastigote Activity of Benzoxazinoid Analogs Against Leishmania (Viannia) braziliensis - Advanced Pharmaceutical Bulletin. 8

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC.5

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC. 6

  • 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one - Smolecule. 2

Sources

Exploratory

An In-depth Technical Guide to the Antimicrobial Properties of Benzoxazin-3-ones

Introduction: The Benzoxazin-3-one Scaffold as a Privileged Structure in Antimicrobial Drug Discovery The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzoxazin-3-one Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents with unconventional mechanisms of action.[1] In this context, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, providing versatile scaffolds for the design of new drugs.[2][3] Among these, the benzoxazine and benzoxazinone skeletons are of significant interest due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[4][5][6]

This guide focuses specifically on the benzoxazin-3-one core, a promising heterocyclic system that has demonstrated considerable potential as a source of new antibacterial and antifungal agents.[7] While naturally occurring benzoxazinoids have shown limited antimicrobial potency, synthetic derivatives have proven to be a rich field for discovery, exhibiting broad-spectrum activity against a range of clinically relevant pathogens.[8] We will explore the synthesis, spectrum of activity, structure-activity relationships (SAR), and putative mechanisms of action of these compounds. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview and detailed experimental insights to guide future research in this promising area.

Part 1: Synthetic Strategies for Benzoxazin-3-one Derivatives

The versatility of the benzoxazin-3-one scaffold stems from its accessible synthesis, which allows for systematic structural modifications to optimize antimicrobial potency. The most common strategies revolve around the cyclization of substituted aminophenols or anthranilic acids.

Synthesis of 1,4-Benzoxazin-3-one Scaffolds

The 2H-benzo[b][2][8]oxazin-3(4H)-one skeleton is a frequently utilized starting point for the design of biologically active molecules.[3] A foundational and efficient method involves the reaction of a 2-aminophenol with a halo-acetylating agent, such as chloroacetic acid or chloroacetyl chloride, followed by intramolecular cyclization.

A representative synthetic pathway is the reaction of 2-aminophenol with chloroacetic acid to form the core 2H-benzo[b][2][8]oxazin-3(4H)-one ring system.[9] This scaffold can then be further functionalized. For instance, sulfonation followed by reaction with various aryl amines can yield a library of potent antimicrobial derivatives.[9] Another established approach involves the base-mediated regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by an intramolecular amidation to furnish the desired products.[10]

cluster_synthesis General Synthesis of 1,4-Benzoxazin-3-one Derivatives aminophenol 2-Aminophenol intermediate Acyclic Intermediate aminophenol->intermediate Reaction with Chloroacetyl Chloride benzoxazinone 1,4-Benzoxazin-3-one Core intermediate->benzoxazinone Intramolecular Cyclization derivatives Substituted Derivatives benzoxazinone->derivatives N- or C-Alkylation/ Arylation (R-X)

Caption: General synthetic scheme for 1,4-benzoxazin-3-one derivatives.

Synthesis of 1,3-Benzoxazin-4-one Scaffolds

Derivatives of 1,3-benzoxazin-4-one also exhibit significant antimicrobial properties.[11] A common synthetic route involves the reaction of salicylic acid or its derivatives (e.g., salicylamide) with primary amines and various aldehydes in an acidic medium to achieve 2,3-disubstituted-1,3-benzoxazin-4-one derivatives.[11]

The choice of synthetic route is critical as it dictates the positions available for substitution and, consequently, the ability to modulate the physicochemical and biological properties of the final compounds. For instance, using substituted anthranilic acids allows for modification of the benzene ring portion of the scaffold, while the choice of reactants for cyclization enables variation at the N-4 and C-2 positions.[1][12]

Part 2: Spectrum of Antimicrobial Activity

Synthetic benzoxazin-3-one derivatives have demonstrated a broad spectrum of activity, inhibiting the growth of Gram-positive bacteria, Gram-negative bacteria, and various fungal species, including yeasts.[2][12]

Antibacterial Activity

Numerous studies have confirmed the antibacterial potential of these compounds. They have shown efficacy against pathogens such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative).[1][9] The microbiological results from various studies indicate that these compounds can achieve Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL against tested microorganisms, highlighting a spectrum from moderate to potent activity.[12][13]

Antifungal Activity

The antifungal properties of benzoxazin-3-ones are equally notable. Derivatives have been successfully tested against various Candida species, such as Candida albicans and Candida krusei, as well as plant pathogenic fungi like Gibberella zeae and Phytophthora infestans.[12][14][15] In some cases, the antifungal activity of novel derivatives has been found to be comparable to that of established drugs like fluconazole.[2]

Tabulated Antimicrobial Data

To provide a clear comparative overview, the following table summarizes representative MIC values for selected benzoxazin-3-one derivatives from the literature.

Compound Class/DerivativeTarget OrganismMIC (µg/mL)Reference
Ethyl 3,4-dihydro-3-oxo-benzoxazine-2-acetatesStaphylococcus aureus (Gram +)12.5 - 50[12]
Ethyl 3,4-dihydro-3-oxo-benzoxazine-2-acetatesEscherichia coli (Gram -)25 - 100[12]
Ethyl 3,4-dihydro-3-oxo-benzoxazine-2-acetatesCandida krusei (Fungus)6.25 - 25[12]
2H-benzo[b][2][8]oxazin-3(4H)-one sulfonamidesStaphylococcus aureus (Gram +)>100 - <250[9]
2H-benzo[b][2][8]oxazin-3(4H)-one sulfonamidesEscherichia coli (Gram -)>100 - <250[9]
Benzoxazinone-thiosemicarbazone hybridsBacillus subtilis (Gram +)12.5 - 100[1]
Benzoxazinone-thiosemicarbazone hybridsPseudomonas aeruginosa (Gram -)12.5 - 100[1]

This table is a synthesis of data presented in the cited literature and is for illustrative purposes.

Part 3: Structure-Activity Relationship (SAR) and QSAR Analysis

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For benzoxazin-3-ones, quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the key structural features required for potent antimicrobial effects.[8][12]

Key Structural Determinants of Activity

A comprehensive QSAR analysis of 111 benzoxazin-3-one compounds revealed distinct requirements for activity against fungi, Gram-positive, and Gram-negative bacteria.[8] Key findings include:

  • Substituent Effects: The nature and position of substituents on the benzoxazin-3-one scaffold are critical. For antibacterial activity, derivatives with linezolid-like substituents have shown high potency.[8] For antifungal activity, fluconazole-like and ketoconazole-like substituents were found to be most effective.[8]

  • Physicochemical Properties: Descriptors related to molecular shape, volume (VolSurf), and hydrogen bonding capabilities were consistently important across all QSAR models, indicating that both steric and electronic factors govern the interaction with microbial targets.[8]

  • Differential Requirements: The models demonstrated that features promoting antifungal activity are different from those enhancing antibacterial activity. This suggests that the molecular targets may differ between these microbial classes. For instance, the oxazine ring at the C3 position appears to increase inhibitory activities, possibly by imparting some flexibility.[2]

Implications for Drug Design

The insights from SAR and QSAR studies provide a clear roadmap for lead optimization. The 1,4-benzoxazin-3-one scaffold is a promising platform for designing new antimicrobials with potent activity.[8] In silico design based on these models has predicted novel compounds with activity potentially up to five times greater than existing derivatives in the datasets.[8]

cluster_sar Structure-Activity Relationship (SAR) Logic Core Benzoxazin-3-one Scaffold Substituents Substituent Modification (R1, R2...) Core->Substituents Synthesize Derivatives Properties Altered Physicochemical Properties (Shape, H-bonding) Substituents->Properties Influences Activity Modulated Antimicrobial Activity (MIC) Properties->Activity Determines Activity->Substituents Feedback for Optimization cluster_workflow Antimicrobial Screening Workflow start Prepare Compound Stock (in DMSO) dilution Perform 2-fold Serial Dilution in 96-well Plate start->dilution inoculate Inoculate Plates dilution->inoculate inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) inoculum->inoculate incubation Incubate Plates (24-48h) inoculate->incubation read Read Results & Determine MIC incubation->read end Identify Lead Compounds read->end

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocols for Substituted Benzoxazin-3-ones

Introduction & Strategic Rationale The 1,4-benzoxazin-3-one scaffold is a privileged bicyclic pharmacophore embedded in numerous bioactive natural products (e.g., DIMBOA) and synthetic therapeutics, including the broad-s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The 1,4-benzoxazin-3-one scaffold is a privileged bicyclic pharmacophore embedded in numerous bioactive natural products (e.g., DIMBOA) and synthetic therapeutics, including the broad-spectrum antibacterial agent ofloxacin[1],[2]. In drug development, synthesizing highly substituted derivatives requires precise control over regioselectivity, functional group tolerance, and scalability.

This application note details two field-proven synthetic methodologies:

  • The Classic Cyclocondensation: A highly scalable, one-pot procedure ideal for symmetrically substituted or simple 2-aminophenol precursors[1],[3].

  • The Smiles Rearrangement Route: A modern, regioselective protocol that circumvents the isomeric mixtures often produced during the direct cyclization of asymmetric precursors. It specifically yields uniquely substituted isomers via an aryl migration mechanism[4].

By understanding the mechanistic causality behind reagent selection and reaction conditions, researchers can optimize these protocols for custom library generation.

Methodological Workflows

Workflows cluster_A Method A: Classic Cyclocondensation cluster_B Method B: Smiles Rearrangement A1 2-Aminophenol + Chloroacetyl Chloride A2 N-Acylation (0 °C, NaHCO3) A1->A2 A3 O-Alkylation / Cyclization (Reflux, 55 °C) A2->A3 A4 1,4-Benzoxazin-3-one A3->A4 B1 2-Chlorophenol + 2-Chloroacetamide B2 O-Alkylation (RT, K2CO3, CH3CN) B1->B2 B3 Smiles Rearrangement (Reflux, Cs2CO3, DMF) B2->B3 B4 Regiospecific 1,4-Benzoxazin-3-one B3->B4

Figure 1: Comparison of Classic Cyclocondensation and Smiles Rearrangement workflows.

Quantitative Data & Methodology Comparison

To select the appropriate protocol for your target compound, consult the comparative data summarized in Table 1.

Table 1: Quantitative Comparison of Synthesis Methodologies

ParameterClassic CyclocondensationSmiles RearrangementElectrochemical Amination
Primary Reagents 2-Aminophenol, Chloroacetyl chloride2-Chlorophenol, 2-ChloroacetamidePhenoxyacetates, Pyridine
Catalyst / Base NaHCO₃ or K₂CO₃K₂CO₃ (Step 1), Cs₂CO₃ (Step 2)Anodic Oxidation (e⁻)
Typical Yields 60–91%[3],[2]68–95%[4]50–80%[5]
Reaction Time 1–16 hours6–12 hours2–5 hours
Regioselectivity Substrate-dependent (Prone to mixtures)Highly specific (O/N aryl migration)High
Key Advantage High scalability, operational simplicityAccess to uniquely substituted isomersGreen chemistry, avoids acyl chlorides

Experimental Protocols & Causality

Protocol A: Classic One-Pot Cyclocondensation

This method relies on the sequential N-acylation and intramolecular O-alkylation of 2-aminophenols[1],[3].

Materials:

  • Substituted 2-aminophenol (50.0 mmol)

  • Chloroacetyl chloride (72.2 mmol)

  • Sodium bicarbonate (NaHCO₃) (200 mmol)

  • Chloroform or Methyl isobutyl ketone (MIBK) (35 mL)

Step-by-Step Procedure:

  • Suspension: Suspend 2-aminophenol and NaHCO₃ in 30 mL of chloroform. Cool the mixture to 0 °C using an ice bath.

  • Acylation: Dissolve chloroacetyl chloride in 5 mL of chloroform. Add this solution dropwise to the suspension over 20 minutes while maintaining the temperature at 0 °C.

    • Causality: Chloroacetyl chloride is highly reactive. The 0 °C environment controls the exothermic N-acylation and strictly prevents unwanted double-acylation at the nitrogen[3]. NaHCO₃ acts as an acid scavenger; failing to neutralize the generated HCl would lead to amine protonation, destroying its nucleophilicity and halting the reaction[1].

  • Cyclization: Remove the ice bath, allow the mixture to stir for 1 hour at room temperature, and then heat to 55 °C (or reflux) for 16 hours.

    • Causality: The initial N-acylation is rapid, but the subsequent intramolecular O-alkylation (etherification) requires overcoming a higher activation energy barrier, necessitating thermal driving force[3].

  • Workup: Concentrate the mixture under reduced pressure, dilute with distilled water, and filter the resulting precipitate. Wash thoroughly with water, dry under vacuum, and recrystallize from ethanol to yield the pure 2H-1,4-benzoxazin-3(4H)-one.

Protocol B: Regioselective Synthesis via Smiles Rearrangement

When starting with asymmetric precursors, direct cyclization often yields a mixture of regioisomers. The Smiles rearrangement solves this by utilizing 2-chlorophenols, forcing an aryl migration that predictably dictates the final substitution pattern[4].

SmilesMechanism M1 1. O-Alkylated Ether (Ar-O-CH2-CONHR) M2 2. Amide Deprotonation (Cs2CO3) M1->M2 M3 3. Spiro Meisenheimer Complex M2->M3 M4 4. Aryl Migration (O to N) M3->M4 M5 5. Phenoxide Intermediate (HO-Ar-N(R)-CH2-CO) M4->M5 C-O Cleavage M6 6. Intramolecular SNAr (- Cl⁻) M5->M6 M7 7. 7-Substituted 1,4-Benzoxazin-3-one M6->M7

Figure 2: Step-by-step mechanism of the Smiles rearrangement for regioselective synthesis.

Step-by-Step Procedure:

  • O-Alkylation: Treat a substituted 2-chlorophenol (e.g., 2-chloro-4-methylphenol) with an N-substituted 2-chloroacetamide in the presence of K₂CO₃ in acetonitrile (CH₃CN). Stir at room temperature for 6 hours to afford the O-alkylated acetamide intermediate[4].

  • Rearrangement & Cyclization: Isolate the intermediate, dissolve it in Dimethylformamide (DMF), add Cesium Carbonate (Cs₂CO₃), and reflux for 6 hours.

    • Causality: Why Cs₂CO₃ in DMF? The large ionic radius of the Cesium cation creates a "naked", highly reactive carbonate anion that efficiently deprotonates the amide nitrogen. DMF stabilizes the highly polar spirocyclic Meisenheimer transition state[4].

    • Mechanistic Insight: Instead of the amide nitrogen directly displacing the chloride (which would yield a 6-substituted product), the aryl group migrates from the oxygen to the nitrogen. The newly liberated phenoxide oxygen then attacks the ortho-position, displacing the chloride to exclusively yield the 7-substituted benzoxazinone[4].

Quality Control & Self-Validating Systems

To ensure trustworthiness and reproducibility, every synthesized batch must be subjected to a self-validating analytical workflow. Confirm the successful formation of the 1,4-benzoxazin-3-one ring using the following markers:

  • TLC Monitoring: The cyclized product is highly UV-active (254 nm). The disappearance of the highly polar 2-aminophenol spot confirms reaction completion.

  • ¹H NMR Spectroscopy: Look for the diagnostic methylene protons (CH₂) of the oxazine ring. These typically appear as a sharp, distinct singlet integrating to 2H around δ 4.50 – 4.60 ppm [2]. The lactam/amide NH proton (if unsubstituted) will appear as a broad singlet far downfield, typically around δ 10.7 ppm [2].

  • ¹³C NMR Spectroscopy: The lactam carbonyl carbon (C=O) is a reliable marker, consistently appearing around 165.0 – 167.0 ppm [2].

  • Mass Spectrometry (EI-MS): The bicyclic benzoxazinone system is highly stable. Consequently, the molecular ion peak [M+] is usually prominent and frequently serves as the base peak (100% relative abundance)[2].

Sources

Application

Application Note: A Validated HPLC Method for the Quantification of Benzoxazin-3-one

Abstract This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of benzoxazin-3-one. Benzoxazin-3-ones are a class of heterocyclic compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of benzoxazin-3-one. Benzoxazin-3-ones are a class of heterocyclic compounds with significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1] The described method utilizes reverse-phase chromatography with UV detection, providing a reliable and efficient analytical solution for researchers, scientists, and drug development professionals. The protocol herein is developed with considerations for scientific integrity and is validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[2][3][4]

Introduction

Benzoxazin-3-ones and their derivatives represent a crucial scaffold in medicinal chemistry, serving as building blocks for a variety of synthetic and natural compounds. Their therapeutic potential has been explored in diverse areas, including as nonsteroidal mineralocorticoid receptor antagonists.[1] Accurate quantification of these compounds is paramount for quality control, stability testing, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture.[5] This application note provides a comprehensive guide to developing and validating an HPLC method for benzoxazin-3-one, emphasizing the rationale behind each step to ensure a scientifically sound and reproducible protocol.

Physicochemical Properties of Benzoxazin-3-one

A fundamental understanding of the analyte's properties is critical for developing an effective HPLC method.

PropertyValueSource
Molecular Formula C₈H₇NO₂PubChem CID 72757[6]
Molecular Weight 149.15 g/mol PubChem CID 72757[6]
Melting Point 173-175 °CSigma-Aldrich
Solubility Soluble in methanol (25 mg/mL)Sigma-Aldrich
LogP (octanol-water) 0.9 (Computed)PubChem CID 72757[6]

The moderate polarity (LogP of 0.9) and good solubility in methanol suggest that reverse-phase HPLC is a suitable approach for the analysis of benzoxazin-3-one.

HPLC Method Development

The goal of method development is to achieve adequate separation of the analyte from potential impurities and degradation products with good peak shape and a reasonable run time.

Column Selection

A C18 (octadecylsilyl) column is the most common stationary phase for reverse-phase HPLC due to its hydrophobicity, which allows for the retention of a wide range of organic molecules.[7] For this method, a standard C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.

Mobile Phase Selection

The mobile phase in reverse-phase HPLC typically consists of a mixture of water and a less polar organic solvent. Acetonitrile and methanol are the most common organic modifiers.[8][9]

  • Organic Solvent: Acetonitrile is often preferred due to its lower viscosity and better UV transparency at lower wavelengths.[9]

  • Aqueous Phase: The addition of an acid, such as phosphoric acid or formic acid, to the aqueous phase can improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase.[7][8] For this method, a starting mobile phase of Acetonitrile:Water (50:50, v/v) with 0.1% phosphoric acid is recommended.

Detection Wavelength

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. The UV spectrum of benzoxazin-3-one should be determined using a diode-array detector (DAD) or by scanning with a UV-Vis spectrophotometer. A wavelength of maximum absorbance (λmax) should be chosen for quantification. Based on the benzoxazinone chromophore, a starting wavelength of 254 nm is a reasonable choice.[7]

Workflow for Method Optimization

G cluster_0 Method Development Workflow A Initial Conditions C18 Column ACN:H2O (50:50) + 0.1% H3PO4 Flow: 1.0 mL/min Detection: 254 nm B Inject Standard & Assess - Retention Time (k') - Peak Shape (Tailing Factor) - Resolution (Rs) A->B C Is k' within 2-10? B->C D Adjust % Organic (ACN) C->D No E Is Tailing Factor < 1.5? C->E Yes D->B F Adjust pH / Acid Conc. E->F No G Is Resolution > 2? E->G Yes F->B H Optimize Gradient / Isocratic G->H No I Final Method G->I Yes H->B

Caption: HPLC Method Development Workflow.

Detailed Protocol: Quantification of Benzoxazin-3-one

Instrumentation and Materials
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector.

  • C18 reverse-phase column (4.6 mm x 150 mm, 5 µm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Phosphoric acid (or formic acid for MS compatibility).[10]

  • Benzoxazin-3-one reference standard.

  • Syringe filters (0.45 µm).[5][11]

Preparation of Solutions
  • Mobile Phase: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of benzoxazin-3-one reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[12]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation will depend on the matrix. For a drug substance, a "dilute and shoot" approach is often sufficient.[12] For more complex matrices like biological fluids or plant extracts, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[11][13]

  • General Procedure:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol).

    • Dilute with the mobile phase to a concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter before injection.[5][11]

Chromatographic Conditions
ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) + 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection 254 nm
Run Time 10 minutes

Method Validation

The developed method must be validated to ensure it is suitable for its intended purpose.[14][15] The validation should be performed according to ICH Q2(R1) guidelines.[2][3][4]

G cluster_1 Method Validation as per ICH Q2(R1) Specificity Specificity (Peak Purity) Linearity Linearity & Range (R² > 0.999) Accuracy Accuracy (% Recovery) Precision Precision (% RSD) LOD_LOQ LOD & LOQ Robustness Robustness Validation Validation Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD_LOQ Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

System Suitability

Before starting any validation experiments, the suitability of the chromatographic system must be established. This is done by injecting a standard solution multiple times and evaluating parameters like peak area repeatability, theoretical plates, and tailing factor.

ParameterAcceptance Criteria
Peak Area %RSD ≤ 2.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Validation Parameters

The following parameters should be evaluated:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] This can be demonstrated by peak purity analysis using a DAD.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[4] This is typically evaluated by a linear regression analysis of at least five concentrations across the desired range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-day precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to vary include mobile phase composition, pH, flow rate, and column temperature.

Conclusion

This application note provides a detailed framework for the development and validation of a reverse-phase HPLC method for the quantification of benzoxazin-3-one. By following the outlined protocols and adhering to the principles of method validation, researchers can ensure the generation of accurate, reliable, and reproducible data for this important class of compounds. The provided method serves as an excellent starting point and can be adapted for the analysis of various benzoxazin-3-one derivatives in different sample matrices.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • LCGC. (2024). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. [Link]

  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. [Link]

  • PubMed. (1990). Sample preparation for the HPLC analysis of drugs in biological fluids. [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • SIELC Technologies. (2018). Separation of 4H-3,1-Benzoxazin-4-one,2-methyl- on Newcrom R1 HPLC column. [Link]

  • ACS Publications. (2011). Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists. [Link]

  • National Center for Biotechnology Information. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. PubChem Compound Database. [Link]

  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • ZirChrom Separations. (2004). Method Development Guide. [Link]

  • PubMed Central. (1979). Quantitation of 1,4-Benzoxazin-3-ones in Maize by Gas-Liquid Chromatography. [Link]

  • ResearchGate. (2018). (PDF) Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. [Link]

  • PubMed Central. (2011). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. [Link]

  • PubMed. (1979). Quantitation of 1,4-Benzoxazin-3-ones in Maize by Gas-Liquid Chromatography. [Link]

  • ResearchGate. (2016). (PDF) Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. [Link]

Sources

Method

The Benzoxazin-3-one Scaffold: A Versatile Framework for Modern Drug Discovery

Introduction: The Enduring Appeal of the Benzoxazin-3-one Core The 1,4-benzoxazin-3-one moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Appeal of the Benzoxazin-3-one Core

The 1,4-benzoxazin-3-one moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure, combined with its synthetic tractability, makes it an ideal framework for the design of novel therapeutic agents.[1] Naturally occurring benzoxazinoids, found in plants like wheat and maize, play a crucial role in defense against pests and pathogens.[2][3] This inherent biological activity has inspired chemists to explore the vast chemical space around the benzoxazin-3-one core, leading to the discovery of compounds with a wide array of pharmacological properties. These include antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities, underscoring the scaffold's versatility.[4][5][6][7]

This comprehensive guide provides an in-depth exploration of the applications of the benzoxazin-3-one scaffold in contemporary drug discovery. We will delve into its diverse therapeutic applications, supported by mechanistic insights and detailed, field-proven protocols for synthesis and biological evaluation.

Therapeutic Applications of Benzoxazin-3-one Derivatives

The benzoxazin-3-one scaffold has proven to be a fruitful starting point for the development of potent and selective modulators of various biological targets. The following sections highlight key therapeutic areas where these compounds have shown significant promise.

Antimicrobial Agents: A Scaffold to Combat Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with unique mechanisms of action. The 1,4-benzoxazin-3-one backbone has emerged as a promising scaffold for the design of new antimicrobial compounds.[2][8] Synthetic derivatives have demonstrated potent activity against a range of pathogenic bacteria and fungi, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against fungi like Candida albicans and 16 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli.[2] The mechanism of action for some of these derivatives is believed to involve the disruption of the bacterial cell wall.[9]

Table 1: Antimicrobial Activity of Representative Benzoxazin-3-one Derivatives

Compound ClassTarget OrganismActivity (MIC)Reference
Ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivativesGram-positive and Gram-negative bacteria, Candida species6.25-100 µg/mL[10]
Propanolamine containing 1,4-benzoxazin-3-onesPseudomonas syringae pv. actinidiae, Xanthomonas axonopodis pv. citri, Xanthomonas oryzae pv. oryzaeEC50 values of 4.71-8.50 µg/mL[9]
Acylhydrazone-containing 1,4-benzoxazin-3-one derivativesGibberella zeae, Pellicularia sasakii, Phytophthora infestansModerate to good inhibition at 50 µg/mL[11]
Oncology: Targeting Cancer Cell Proliferation and Survival

The rigid, planar nature of the benzoxazin-3-one scaffold makes it an attractive candidate for targeting key players in cancer signaling pathways.[1] Derivatives of this scaffold have been shown to inhibit the growth of various cancer cell lines, including lung, liver, breast, and colon cancer.[12][13] The anticancer mechanisms are often multifaceted, involving the induction of DNA damage, apoptosis, and autophagy.[12][13] For instance, certain 2H-benzo[b][11][14]oxazin-3(4H)-one derivatives linked to 1,2,3-triazoles have demonstrated potent activity against A549 lung cancer cells, with IC50 values in the low micromolar range.[12]

Anticancer_Mechanism Benzoxazin-3-one Derivative Benzoxazin-3-one Derivative Cancer Cell Cancer Cell Benzoxazin-3-one Derivative->Cancer Cell DNA_Damage Induction of DNA Damage Cancer Cell->DNA_Damage Apoptosis Induction of Apoptosis Cancer Cell->Apoptosis Autophagy Induction of Autophagy Cancer Cell->Autophagy Cell_Death Cancer Cell Death DNA_Damage->Cell_Death Apoptosis->Cell_Death Autophagy->Cell_Death

Caption: Proposed anticancer mechanism of benzoxazin-3-one derivatives.

Neuroprotection: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Huntington's disease are characterized by the progressive loss of neurons.[15] Several 2-arylidine and 2-hetarylidin derivatives of 1,4-benzoxazines have been identified as potent neuroprotective agents in tissue culture and in vivo models of neurodegeneration.[15][16] One such compound, HSB-13, was shown to reduce striatal degeneration and improve behavioral performance in a mouse model of Huntington's disease.[15] The neuroprotective effects of these compounds are attributed to their ability to inhibit multiple kinases, including GSK3, p38 MAPK, and cyclin-dependent kinases (CDKs).[15]

Neuroprotective_Mechanism Benzoxazin-3-one Derivative (HSB-13) Benzoxazin-3-one Derivative (HSB-13) Kinases GSK3, p38 MAPK, CDKs Benzoxazin-3-one Derivative (HSB-13)->Kinases inhibits Neuroprotection Neuroprotection Benzoxazin-3-one Derivative (HSB-13)->Neuroprotection promotes Neuronal_Death_Pathways Neuronal Death Pathways Kinases->Neuronal_Death_Pathways activates

Caption: Kinase inhibition as a neuroprotective mechanism.

Other Therapeutic Areas

The versatility of the benzoxazin-3-one scaffold extends to several other therapeutic areas:

  • Anti-inflammatory: Derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced microglial cells, suggesting potential for treating neuroinflammation.[6]

  • Mineralocorticoid Receptor (MR) Antagonists: Benzoxazin-3-one derivatives have been identified as potent and selective nonsteroidal MR antagonists, with potential applications in treating hypertension and congestive heart failure.[17][18][19]

  • Herbicides: Certain benzoxazinone-pyrimidinedione hybrids are potent inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in chlorophyll biosynthesis, making them effective herbicides.[20]

Protocols for Synthesis and Biological Evaluation

Protocol 1: General Synthesis of a 2H-benzo[b][11][14]oxazin-3(4H)-one Scaffold

This protocol describes a general and efficient method for the synthesis of the core 2H-benzo[b][11][14]oxazin-3(4H)-one scaffold via intramolecular cyclization.[21]

Synthesis_Workflow Start 2-Aminophenol Step1 Reaction with Chloroacetyl Chloride Start->Step1 Intermediate 2H-benzo[b][1,4]oxazin-3(4H)-one Step1->Intermediate Step2 N-Alkylation with Propargyl Bromide Intermediate->Step2 Alkyne_Intermediate 4-(prop-2-yn-1-yl)-2H- benzo[b][1,4]oxazin-3(4H)-one Step2->Alkyne_Intermediate Step3 Click Chemistry with Aryl Azides Alkyne_Intermediate->Step3 Final_Product 1,2,3-Triazole Derivatives Step3->Final_Product

Caption: General synthetic workflow for benzoxazin-3-one derivatives.

Materials and Reagents:

  • 2-Aminophenol

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO3)

  • Tetrahydrofuran (THF), dry

  • Propargyl bromide

  • Cesium carbonate (Cs2CO3)

  • Acetone

  • Aryl azides

  • Copper(I) iodide (CuI)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • Synthesis of 2H-benzo[b][11][14]oxazin-3(4H)-one (2):

    • To a solution of 2-aminophenol (1) in dry THF, add NaHCO3.

    • Slowly add chloroacetyl chloride to the mixture at room temperature.

    • Reflux the reaction mixture for 12 hours.

    • After completion of the reaction (monitored by TLC), cool the mixture and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to afford compound 2 .[21]

  • Synthesis of 4-(prop-2-yn-1-yl)-2H-benzo[b][11][14]oxazin-3(4H)-one (3):

    • To a solution of compound 2 in acetone, add Cs2CO3 and propargyl bromide.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.

    • Purify the residue by column chromatography to obtain the alkyne intermediate 3 .[21]

  • Synthesis of 1,2,3-Triazole Derivatives (4a-k):

    • To a solution of the terminal alkyne 3 and the desired aryl azide in THF, add a catalytic amount of CuI.

    • Stir the reaction mixture at room temperature for 8-10 hours.

    • After completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to yield the final 1,4-disubstituted 1,2,3-triazole derivatives.[21]

Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][11][14]

Materials and Reagents:

  • Human cancer cell line (e.g., A549 lung cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of the benzoxazin-3-one test compound in DMSO.

    • Prepare serial dilutions of the test compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a negative control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate the plate for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-200 µL of DMSO to each well to dissolve the purple formazan crystals.[4]

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[17]

    • Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[15][22]

Materials and Reagents:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Benzoxazin-3-one test compound

  • DMSO (for dissolving the compound)

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[15]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the benzoxazin-3-one compound in DMSO.

    • Perform serial twofold dilutions of the stock solution in the broth medium in the wells of the 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[16]

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[15]

Conclusion and Future Perspectives

The benzoxazin-3-one scaffold has unequivocally established itself as a versatile and valuable framework in the landscape of drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives continue to fuel research across multiple therapeutic domains. The examples and protocols provided in this guide offer a glimpse into the vast potential of this remarkable heterocyclic system.

Future research will likely focus on the further exploration of the chemical space around the benzoxazin-3-one core through the use of combinatorial chemistry and computational modeling. A deeper understanding of the structure-activity relationships and the specific molecular targets of these compounds will be crucial for the rational design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The continued investigation of this privileged scaffold holds great promise for the development of novel drugs to address unmet medical needs.

References

  • Zhou, J., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 10, 938005.
  • Chavda, V., et al. (2010). Identification of novel 1,4-benzoxazine compounds that are protective in tissue culture and in vivo models of neurodegeneration. Journal of Neuroscience Research, 88(9), 1970-1984.
  • Vaz, C., et al. (2020). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. SAR and QSAR in Environmental Research, 31(11), 845-863.
  • Gautam, P., & K. (2019). Synthesis and Screening of some benzoxazinone derivatives. International Journal of Research in Pharmaceutical Sciences, 10(4), 3345-3350.
  • Hasui, T., et al. (2011). Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists. Journal of Medicinal Chemistry, 54(24), 8616-8631.
  • Alper-Hayta, S., et al. (2006). Synthesis, antimicrobial activity and QSARs of new benzoxazine-3-ones. Bioorganic & Medicinal Chemistry, 14(24), 8492-8499.
  • Hou, X., et al. (2023). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][11][14]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers in Pharmacology, 14, 1216843.

  • Fomsgaard, I. S., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. Phytochemistry Reviews, 17(6), 1265-1293.
  • Ellouz, M., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[11][14]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3045.

  • Wang, B., et al. (2019). Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria. RSC Advances, 9(50), 29213-29221.
  • Salama, M., et al. (2013). US8680094B2 - 1, 4-benzoxazine compounds and derivatives thereof as therapeutic drugs for the treatment of neurodegenerative conditions.
  • Hou, X., et al. (2023). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][11][14]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. ResearchGate.

  • Alper-Hayta, S., et al. (2006). Synthesis, Antimicrobial Activity and QSARs of New Benzoxazine-3-ones.
  • Al-Ostath, A., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Chemistry & Chemical Technology, 18(4), 605-620.
  • Ellouz, M., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[11][14]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PMC.

  • Nukala, S. K., et al. (2020). Synthesis of 2H-benzo[b][11][14]oxazin-3(4H)-one linked 1,2,3-triazole hybrids and their in-vitro anti-bacterial screening. International Research Journal of Engineering and Technology, 7(2), 428-432.

  • Hou, X., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12, 1373575.
  • Ellouz, M., et al. (2024). Examples of some bioactive molecules derived from[11][14]-benzoxazine-3-one. ResearchGate.

  • Hou, X., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Pharmacology, 15, 1389922.
  • Wang, Y., et al. (2023). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry, 71(40), 14515-14526.
  • Fomsgaard, I. S., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. WUR eDepot.
  • Hasui, T., et al. (2011). Identification of benzoxazin-3-one derivatives as novel, potent, and selective nonsteroidal mineralocorticoid receptor antagonists. PubMed.
  • Deb, B., et al. (2024). Synthesis and biological evaluation of some novel benzoxazine-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 1-10.
  • Kumar, A., et al. (2021). Design, Spectroscopic Studies, DFT Calculations and Evaluation of Biological Activity of Novel 1,3-Benzoxazines Encompassing Isoniazid: Polycyclic Aromatic Compounds.
  • Chigurupati, S., et al. (2021). Synthesis, biological evaluation and molecular docking studies of 1,3-benzoxazine derivatives as potential anticancer agents.
  • Hasui, T., et al. (2011). Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists. Journal of Medicinal Chemistry.
  • Ramachandran, M., et al. (2023). Exploration of Novel Therapeutic Benzoxazines as Anti- Breast Cancer Agents: DFT Computations and In Silico Predictions. Letters in Applied NanoBioScience, 12(3), 88.

Sources

Application

Application Note: Engineering Benzoxazin-3-one Derivatives for Advanced Agricultural Chemistry

Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Biology Benzoxazin-3-ones (BXs) are a highly pot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Biology

Benzoxazin-3-ones (BXs) are a highly potent class of cyclic hydroxamic acids naturally produced by the Gramineae family (e.g., maize, wheat, and rye)[1]. As secondary metabolites, they act as the primary chemical defense system against microbial pathogens, insect herbivores, and competing weed species through a process known as allelopathy[2].

In intact plant tissues, BXs are stored as stable, inert β-D-glucosides. However, upon tissue disruption (via herbivory or mechanical damage), compartmentalized β-glucosidases rapidly cleave the sugar moiety to release the highly reactive aglycone forms, such as 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA)[2].

When exuded into the soil, these aglycones undergo a specific, self-validating degradation cascade. They lose formic acid to form benzoxazolinones (MBOA and BOA), which are subsequently biotransformed by soil microbiota into highly stable, phytotoxic phenoxazinones (AMPO and APO)[3]. Understanding this causality is critical for agrochemical engineers seeking to harness the 1,4-benzoxazin-3-one scaffold for synthetic pesticide development.

G DIMBOA DIMBOA-Glc (Inert Storage Form) Aglycone DIMBOA Aglycone (Reactive Intermediate) DIMBOA->Aglycone β-glucosidase (Tissue damage) MBOA MBOA (Benzoxazolinone) Aglycone->MBOA Soil degradation (- Formic acid) AMPO AMPO (Phytotoxic Phenoxazinone) MBOA->AMPO Microbial biotransformation (Soil microbiota)

Soil degradation cascade of DIMBOA into phytotoxic phenoxazinones.

Synthetic Optimization & Bioactivity

While natural BXs are potent, their rapid degradation in soil limits their direct application as commercial agrochemicals. To overcome this, medicinal and agricultural chemists have engineered synthetic 1,4-benzoxazin-3-one derivatives with optimized lipophilicity, target affinity, and environmental stability.

  • Fungicidal Optimization: The introduction of an acylhydrazone moiety to the 1,4-benzoxazin-3-one core significantly enhances lipophilicity. This structural modification improves membrane penetration into fungal pathogens, yielding potent in vitro activity against Gibberella zeae and Phytophthora infestans[4].

  • Bactericidal Optimization: Derivatizing the scaffold with propanolamine groups enhances hydrogen-bonding interactions with bacterial targets. These derivatives exhibit exceptional antibacterial properties against Xanthomonas oryzae pv. oryzae (Xoo) and Pseudomonas syringae, outperforming commercial standards like bismerthiazol and thiodiazole copper[5].

  • Herbicidal Mechanism: The phytotoxicity of DIBOA and its synthetic ester derivatives is directly linked to the inhibition of the plasma membrane (PM) H+-ATPase. By inhibiting this enzyme, BXs disrupt the cellular proton gradients essential for nutrient uptake and root radicle elongation, leading to weed suppression[6].

Table 1: Comparative Bioactivity of Engineered Benzoxazin-3-one Derivatives
Compound Class / ModificationTarget Organism / ApplicationEfficacy MetricReference Standard Comparison
Propanolamine-BX (Compound 4n) Xanthomonas oryzae (Bacterial blight)EC₅₀ = 8.50 μg/mLSuperior to Bismerthiazol (EC₅₀ = 116.90 μg/mL)[5]
Propanolamine-BX (Compound 4n) Pseudomonas syringae (Psa)EC₅₀ = 4.95 μg/mLSuperior to Thiodiazole copper (EC₅₀ = 127.30 μg/mL)[5]
Acylhydrazone-BX Gibberella zeae (Fungal pathogen)High mycelial inhibitionComparable to commercial Hymexazol[4]
D-DIBOA (2-deoxy modification) Avena sativa (Weed model)PM H+-ATPase InhibitionStronger inhibition than natural BOA derivatives[6]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality is embedded into the choice of reagents and procedural steps.

Protocol 1: Extraction and Quantification of Natural BXs from Wheat Seedlings

Rationale: BXs are highly susceptible to enzymatic hydrolysis upon cellular disruption. The use of acidified methanol combined with flash-freezing halts β-glucosidase activity, preserving the native molecular profile for accurate quantification[3].

Materials:

  • Wheat seeds (e.g., Triticum aestivum cv. Ritmo)

  • Liquid nitrogen

  • Extraction Solvent: Methanol acidified with 1% Acetic Acid (v/v)

  • Ultrasonic bath

Step-by-Step Methodology:

  • Cultivation: Germinate wheat seeds in a controlled growth chamber at 25 °C and 68% relative humidity with a 16 h light / 8 h dark photoperiod for exactly 7 days[3].

  • Harvest & Quench: Harvest the aerial parts of the seedlings and immediately submerge them in liquid nitrogen. Critical Step: This prevents the enzymatic conversion of DIMBOA-Glc to its aglycone.

  • Extraction: Grind the frozen tissue into a fine powder. Suspend 1.0 g of the powder in 10 mL of the acidified extraction solvent (1% AcOH in MeOH).

  • Sonication: Place the suspension in an ultrasonic bath for 5 minutes at 4 °C to maximize cellular lysis while preventing thermal degradation of the hydroxamic acids[3].

  • Clarification: Centrifuge the homogenate at 10,000 × g for 10 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter.

  • Analysis: Inject 10 μL into an HPLC system equipped with a C18 column and a UV detector set to 254 nm to quantify DIBOA and DIMBOA concentrations.

Protocol 2: Evaluation of Herbicidal Activity via PM H+-ATPase Inhibition Assay

Rationale: To validate the specific mode of action of synthetic BX herbicides, plasma membrane vesicles must be isolated free of tonoplast (vacuolar) ATPases. Two-phase partitioning achieves this by exploiting the unique surface charge of the plasma membrane[6].

Workflow Step1 Root Tissue Homogenization Step2 Differential Centrifugation Step1->Step2 Step3 Two-Phase Partitioning Step2->Step3 Step4 BX Derivative Incubation Step3->Step4 Step5 ATPase Activity Quantification Step4->Step5

Workflow for isolating PM vesicles and assaying H+-ATPase inhibition by BX derivatives.

Step-by-Step Methodology:

  • Homogenization: Homogenize 7-day-old Avena sativa roots in a buffer containing 250 mM sucrose, 2 mM EDTA, 2 mM DTT, 2% insoluble PVPP, and 10 mM ascorbic acid. Note: PVPP and ascorbic acid are mandatory to prevent the oxidation of endogenous phenolics that could artificially inhibit ATPase activity[6].

  • Microsomal Isolation: Centrifuge the homogenate at 10,000 × g for 15 min to remove debris. Centrifuge the resulting supernatant at 50,000 × g for 45 min to pellet the microsomal fraction.

  • Two-Phase Partitioning: Resuspend the microsomal pellet in a phase system comprising 6.2% (w/w) Dextran T-500 and 6.2% (w/w) PEG 3350. Mix thoroughly and centrifuge at 1,500 × g for 5 min. Collect the upper (PEG) phase, which is highly enriched in plasma membrane vesicles[6].

  • Incubation: Incubate 10-15 μg of PM vesicle protein with varying concentrations of the synthetic BX derivative (e.g., 0.10 to 0.50 mM) in an assay buffer containing 3 mM ATP and 3 mM MgSO₄ at 30 °C for 30 minutes[6].

  • Quantification: Terminate the reaction by adding a molybdate-based colorimetric reagent. Measure the absorbance at 720 nm to quantify the release of inorganic phosphate (Pi), calculating the percentage of H+-ATPase inhibition relative to a solvent control.

References

  • Effects of 2,4-Dihydroxy-1,4-benzoxazin-3-ones on the activity of plasma membrane H+-ATPase. ResearchGate.6

  • Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and Its Degradation Products, Phytotoxic Allelochemicals from Gramineae. ACS Publications.3

  • Benzoxazinoids from wheat: preparation and structure-activity relationships. CABI Digital Library.2

  • Hydroxamic Acids Derived from 2-Hydroxy-2H-1,4-Benzoxazin-3(4H)-one: Key Defense Chemicals of Cereals. ResearchGate.1

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PMC.4

  • Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria. RSC Publishing.5

Sources

Method

Application Note: Advanced NMR Spectroscopy Characterization Techniques for 1,4-Benzoxazin-3-one Derivatives

Target Audience: Synthetic Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural elucidation, regioselectivity validation, and isomerism resolution. Introduction: The Analytical Ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural elucidation, regioselectivity validation, and isomerism resolution.

Introduction: The Analytical Challenge of the Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold widely recognized for its profound impact in phytochemistry (e.g., natural defense mechanisms in maize), agricultural fungicides, and pharmaceutical drug discovery[1]. Because this versatile framework is highly susceptible to diverse functionalizations—such as N-alkylation, C2-substitution, and 1,3-dipolar cycloadditions—the resulting molecular architectures are often highly complex[2].

Standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy is insufficient for the rigorous characterization of these derivatives. Researchers frequently encounter regiochemical ambiguities (e.g., N- vs. O-alkylation) and restricted bond rotations that yield complex cis-trans (Z/E) isomeric mixtures[1][3]. As a Senior Application Scientist, I have designed this protocol not merely as a list of steps, but as a self-validating analytical system . By understanding the causality behind each experimental choice, researchers can definitively prove the structural integrity of novel benzoxazin-3-one derivatives.

Quantitative Data Summary: Benchmark Chemical Shifts

The first step in structural validation is establishing a baseline. The 1,4-benzoxazin-3-one core exhibits distinct, highly reproducible chemical shifts. The table below synthesizes the expected 1H and 13C NMR spectral data, providing a diagnostic fingerprint for the unsubstituted core and its immediate derivatives[1][3].

Table 1: Diagnostic 1H and 13C NMR Chemical Shifts for the 1,4-Benzoxazin-3-one Core

Structural FeatureNucleusExpected Shift (ppm)Multiplicity & Diagnostic Causality
Lactam Carbonyl (C3) 13C164.0 – 168.0Quaternary; confirmed via HMBC correlation to C2-H and N-substituents[1].
Oxazine Methylene (C2) 1H4.50 – 5.15Singlet (unsubstituted) or AB quartet (diastereotopic splitting, 2J≈15 Hz).
Oxazine Methylene (C2) 13C65.0 – 78.0Secondary carbon; confirmed via negative phase in DEPT-135[3].
Aromatic Core (C5-C8) 1H6.70 – 7.40Complex multiplets; ortho/meta couplings ( J=8.0 Hz, 2.0 Hz)[3].
Aromatic Core (C5-C8) 13C114.0 – 145.0Four CH carbons, two quaternary bridgehead carbons (C4a, C8a)[3].
Lactam N-H 1H11.20 – 11.85Broad singlet; highly solvent-dependent (requires DMSO- d6​ to prevent exchange)[1].

Logical Workflow for Structural Validation

To eliminate analytical blind spots, the characterization workflow must progress logically from basic connectivity to spatial orientation. The diagram below illustrates the causal relationship between the chosen NMR techniques and the structural questions they answer.

G Start Synthesized Benzoxazin-3-one Prep Sample Prep (Solvent Causality: CDCl3 vs DMSO-d6) Start->Prep OneD 1D NMR & DEPT-135 (Establish Baseline & Carbon Types) Prep->OneD TwoD 2D HMBC & HSQC (Prove Regioselectivity & Connectivity) OneD->TwoD Backbone Assignment NOESY 2D NOESY (Resolve Z/E Isomerism & Spatial Proximity) TwoD->NOESY Spatial Proximity Verify Self-Validating Data Convergence (Integral Matching & Cross-Peak Confirmation) NOESY->Verify

Figure 1: Logical NMR workflow for the structural validation of benzoxazin-3-one derivatives.

Step-by-Step Experimental Protocol & Self-Validating Systems

Phase 1: Sample Preparation & Solvent Causality

The choice of solvent dictates the visibility of critical exchangeable protons and the resolution of isomeric mixtures.

  • Solvent Selection : Use CDCl3​ for routine analysis of lipophilic, N-alkylated benzoxazinones. However, if the derivative contains an unsubstituted lactam (N-H) or an acylhydrazone moiety, you must use DMSO-d6​ . DMSO-d6​ forms strong hydrogen bonds with the N-H protons, slowing their chemical exchange rate and allowing them to appear as sharp, distinct signals between 11.20 and 11.85 ppm[1].

  • Concentration : Dissolve 15–20 mg of the analyte in 0.6 mL of the chosen deuterated solvent for 1H/2D NMR. For high-quality 13C NMR, increase the concentration to 40–50 mg/0.6 mL to ensure an adequate signal-to-noise ratio for the quaternary C3 lactam carbonyl.

Phase 2: 1D NMR Acquisition & The First Validation Check
  • 1H NMR (400/500 MHz) : Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of all protons.

    • Self-Validating Check 1 (Mass Balance) : Integrate the C2-methylene protons (typically ~4.6–5.1 ppm) and set this integral to exactly 2.00. The aromatic region (6.7–7.4 ppm) must integrate to the exact mathematical equivalent of the expected aromatic protons. If the ratio deviates, it indicates incomplete reaction, dimerization, or impurity, halting the workflow before time-consuming 2D acquisitions.

  • 13C NMR & DEPT-135 (100/125 MHz) : Acquire 1024–2048 scans (D1 = 2.0s). Immediately run a DEPT-135 experiment.

    • Self-Validating Check 2 (Carbon Hybridization) : The C2 carbon (~65-78 ppm) must appear inverted (negative phase) in the DEPT-135 spectrum, confirming it as a CH2​ group. Simultaneously, the C3 carbonyl (~164-168 ppm) will disappear entirely, confirming its quaternary nature[2][3].

Phase 3: 2D NMR for Regiochemistry and Isomerism
  • HMBC (Heteronuclear Multiple Bond Correlation) :

    • Causality : When synthesizing polyheterocyclic molecules (e.g., via click chemistry or alkylation), regioselectivity is often ambiguous. HMBC is causally required to prove the site of attachment.

    • Protocol : Look for a 3J (three-bond) correlation between the protons of the newly added N-substituent and the C3 lactam carbonyl (~166 ppm). If the molecule was incorrectly O-alkylated at the lactam oxygen, this 3J correlation to the carbonyl carbon would be absent, and a correlation to the C2 carbon would dominate.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) :

    • Causality : In derivatives containing acylhydrazone or imine moieties attached to the benzoxazinone core, restricted rotation creates Z/E isomers[1]. NOESY detects protons that are close in space (< 5 Å), allowing for the definitive assignment of these isomers.

    • Protocol : Acquire with a mixing time of 300–500 ms.

    • Self-Validating Check 3 (Isomeric Symmetry) : If the compound exists as a Z/E mixture (e.g., a 3:1 ratio), the C2-methylene protons will split into two distinct signals (e.g., 5.08 ppm and 4.67 ppm). The integration ratio of these two methylene signals must perfectly match the integration ratio of the split imine/hydrazone protons (e.g., 8.24 ppm and 8.06 ppm)[1]. Cross-peaks in the NOESY spectrum between the imine proton and the specific C2-methylene proton signal will definitively assign which set of peaks belongs to the Z-isomer and which to the E-isomer.

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of Benzoxazin-3-one Derivatives

Executive Summary & Scientific Rationale The 1,4-benzoxazin-3-one scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core framework for a wide array of biologically active natural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The 1,4-benzoxazin-3-one scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core framework for a wide array of biologically active natural products and pharmaceutical agents . Despite its immense utility in drug discovery, forging the stereogenic center at the 2-position in an enantiomerically enriched manner has historically presented a significant synthetic challenge .

As drug development increasingly demands high optical purity to mitigate off-target toxicity and improve efficacy, robust catalytic asymmetric methodologies are required. This application note details two state-of-the-art, self-validating protocols: Phase-Transfer-Catalyzed (PTC) Asymmetric Alkylation for 2,2-disubstituted 1,4-benzoxazin-3-ones , and Iridium-Catalyzed Kinetic Resolution for the synthesis of chiral 4H-3,1-benzoxazines . By understanding the thermodynamic and kinetic drivers behind these reactions, researchers can reliably scale these syntheses from discovery to process development.

Mechanistic Pathways & Causality

To achieve high enantioselectivity, the catalytic system must rigorously control the facial trajectory of the incoming reactant.

In the PTC Alkylation pathway, the hydrogen atom at the 2-position of 2-mono-substituted benzoxazinones exhibits distinct acidity [[1]]([Link]). The application of a heterogeneous base (KOH) carefully deprotonates the substrate without causing unwanted ring-opening. The resulting enolate immediately associates with a chiral binaphthyl-based phase-transfer catalyst. The bulky N,N-diisopentyl groups on the catalyst create a deep, sterically hindered chiral pocket. This tight ion-pair effectively shields one face of the enolate, dictating that the electrophile (e.g., benzyl bromide) can only attack from the exposed face, thereby ensuring high enantiomeric excess (ee).

Mechanism Substrate 2-aryl-1,4-benzoxazin-3-one Enolate Enolate Intermediate (Deprotonated by KOH) Substrate->Enolate Base (KOH) IonPair Chiral Ion-Pair (with Binaphthyl PTC) Enolate->IonPair PTC Addition Transition Stereocontrolled Alkylation (Facial Shielding) IonPair->Transition Electrophile (R-Br) Product 2,2-disubstituted 1,4-benzoxazin-3-one (Enantioenriched) Transition->Product Product Release

Mechanistic pathway of the phase-transfer-catalyzed asymmetric alkylation of benzoxazin-3-ones.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Every critical step includes an integrated quality control checkpoint to ensure the integrity of the asymmetric transformation.

Workflow S1 Step 1: Preparation Substrate + PTC in Toluene S2 Step 2: Activation Add KOH (0.15 mmol) S1->S2 S3 Step 3: Alkylation Dropwise Electrophile S2->S3 S4 Step 4: Validation TLC & HPLC Monitoring S3->S4 S4->S4 Incomplete S5 Step 5: Isolation Aqueous Quench & Extraction S4->S5 Reaction Complete S6 Step 6: Purification Flash Chromatography S5->S6

Step-by-step experimental workflow for the catalytic asymmetric synthesis and validation.

Protocol A: Phase-Transfer-Catalyzed Asymmetric Alkylation

Objective: Synthesis of enantioenriched 2,2-disubstituted 1,4-benzoxazin-3-ones via stereocontrolled C-C bond formation .

Reagents & Materials:

  • 2-aryl-1,4-benzoxazin-3-one (0.50 mmol)

  • Binaphthyl-based PTC with N,N-diisopentyl groups (2 mol%)

  • Finely ground KOH (0.15 mmol)

  • Electrophile: Benzylic, allylic, or propargylic bromide (0.60 mmol)

  • Solvent: Anhydrous Toluene or Mesitylene (1.0 mL)

Step-by-Step Methodology:

  • System Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-aryl-1,4-benzoxazin-3-one (0.50 mmol) and the chiral PTC (2 mol%).

    • Causality: A low catalyst loading of 2 mol% provides an optimal balance between reaction rate and catalytic turnover, preventing catalyst aggregation.

  • Solvent Addition: Suspend the mixture in 1.0 mL of anhydrous toluene or mesitylene under an argon atmosphere.

    • Causality: Non-polar solvents like toluene or mesitylene are strictly required. They suppress the dissociation of the ion pair, maintaining the tight chiral environment necessary for high facial selectivity .

  • Base Activation: Add finely ground KOH (0.15 mmol) to the suspension and stir at 0 °C for 15 minutes.

    • Causality: Solid KOH provides a heterogeneous basic environment that slowly generates the enolate. This prevents the rapid background racemic alkylation that typically occurs with soluble organic bases.

  • Electrophilic Addition: Add the electrophile (0.60 mmol) dropwise over 5 minutes. Maintain the reaction at 0 °C.

  • Self-Validation & Quality Control: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) eluent. The disappearance of the starting material spot ( Rf​≈0.4 ) and the appearance of a new, less polar product spot ( Rf​≈0.6 ) validates the progression of the alkylation.

  • Quench & Isolation: Once TLC indicates completion, quench the reaction with saturated aqueous NH4​Cl (2 mL). Extract the aqueous layer with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel. Verify the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min).

Protocol B: Iridium-Catalyzed Intramolecular Asymmetric Allylation (Kinetic Resolution)

Objective: Synthesis of chiral 4H-3,1-benzoxazines from racemic vinyl benzoxazinones via kinetic resolution .

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-filled glovebox, pre-stir [Ir(cod)Cl]2​ (2.5 mol%) and (S)-Segphos (5.0 mol%) in THF (1.0 mL) at room temperature for 30 minutes to form the active chiral metallacycle.

  • Substrate Addition: Add racemic vinyl benzoxazinone (0.20 mmol) dissolved in THF (1.0 mL) to the catalyst solution.

    • Causality: The Ir/(S)-Segphos complex discriminates between the enantiomers of the racemic substrate. The matched enantiomer undergoes rapid intramolecular allylation to form the 4H-3,1-benzoxazine, while the mismatched enantiomer remains unreacted due to severe steric clashes in the transition state .

  • Reaction Execution: Stir the mixture at 25 °C for 12 hours.

  • Self-Validation & Quality Control: The success of a kinetic resolution is validated by calculating the selectivity factor ( s -factor). Isolate both the product and the unreacted starting material via chromatography. Measure the ee of both using chiral HPLC. An s -factor > 50 confirms a highly efficient, self-validating resolution process.

Quantitative Data & Substrate Scope

The table below summarizes the expected yields and enantiomeric excesses across different electrophiles and catalytic systems, serving as a benchmark for protocol validation , [[2]]([Link]).

Substrate TypeCatalytic SystemElectrophile / Reaction TypeYield (%)Enantiomeric Excess (ee %)
2-Aryl-1,4-benzoxazin-3-oneBinaphthyl-PTC (2 mol%)Benzyl bromide85 – 9290 – 95
2-Aryl-1,4-benzoxazin-3-oneBinaphthyl-PTC (2 mol%)Allyl bromide80 – 8888 – 93
2-Aryl-1,4-benzoxazin-3-oneBinaphthyl-PTC (2 mol%)Propargyl bromide75 – 8285 – 90
Racemic Vinyl BenzoxazinoneIr/(S)-SegphosIntramolecular Allylation45 – 49 (Product)95 – 99
Racemic Vinyl BenzoxazinoneIr/(S)-SegphosKinetic Resolution45 – 50 (Recovered SM)90 – 98

Note: In kinetic resolution processes, the maximum theoretical yield for the product is 50%. A yield of 49% with 99% ee represents near-perfect catalytic efficiency.

References

  • Phase-transfer-catalysed asymmetric synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones. Chemical Communications (RSC Publishing).[Link]

  • Enantioselective Syntheses of 4H-3,1-Benzoxazines via Catalytic Asymmetric Chlorocyclization of o-Vinylanilides. The Journal of Organic Chemistry (ACS Publications).[Link]

  • Iridium-Catalyzed Intramolecular Asymmetric Allylation of Vinyl Benzoxazinones for the Synthesis of Chiral 4H-3,1-Benzoxazines via Kinetic Resolution. Organic Letters (ACS Publications).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Benzoxazin-3-one Aqueous Solubility

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heterocyclic scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heterocyclic scaffolds. Benzoxazin-3-one derivatives—characterized by a benzene ring fused to an oxazine ring—present unique physicochemical challenges. Their rigid, planar aromatic structure promotes strong intermolecular π−π stacking and high crystal lattice energy, making it thermodynamically unfavorable for water molecules to solvate them[1].

This guide is designed to move beyond basic trial-and-error. Here, we will dissect the physical chemistry of benzoxazinone solvation, provide a logical troubleshooting matrix, and detail self-validating protocols to ensure your in vitro and in vivo assays yield reproducible data.

Diagnostic Solubilization Workflow

Before adjusting your assay parameters, it is critical to map out the ionization and formulation potential of your specific derivative. Follow this decision matrix when precipitation is observed.

Workflow A 1. Prepare Stock Solution (DMSO or PEG) B 2. Aqueous Dilution (e.g., PBS pH 7.4) A->B C Precipitation / Turbidity? B->C D Check pKa of Derivative C->D Yes E Proceed with Assay C->E No F Is Assay pH > pKa + 2? D->F G Ionization Achieved F->G Yes H Formulation Required F->H No I In Vitro: Co-solvents (1-5% PEG400) H->I J In Vivo: Complexation (HP-β-CD) H->J

Diagnostic workflow for resolving benzoxazin-3-one precipitation in aqueous assays.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my benzoxazin-3-one derivative immediately crash out of solution when diluted from a 10 mM DMSO stock into PBS (pH 7.4)? A1: This is a classic "solvent crash," driven by the kinetics of supersaturation. While DMSO disrupts the crystal lattice of the compound, rapid dilution into an aqueous buffer drastically lowers the local dielectric constant[2]. Because the parent 2H-1,4-benzoxazin-3(4H)-one has a strongly acidic pKa of approximately 11.63 at the lactam nitrogen[1], the molecule remains entirely un-ionized (neutral) at pH 7.4. Lacking electrostatic repulsion, the hydrophobic molecules rapidly undergo nucleation and aggregate before they can evenly disperse. Solution: Avoid direct bolus additions. Use a step-wise dilution method or pre-mix the DMSO stock with a transitional co-solvent (like PEG-400) to create a more gradual dielectric gradient.

Q2: Can I adjust the pH of my assay buffer to increase the intrinsic solubility of the compound? A2: For standard benzoxazin-3-one scaffolds, pH adjustment is generally ineffective for physiological assays. Solubility enhancement via pH modification relies on ionizing the molecule to form a highly soluble salt[3]. Because the lactam NH is only weakly acidic (pKa ~11.6), you would need to raise the buffer pH to at least 12.6 to achieve >90% deprotonation and form an anionic species[1]. Unless your specific derivative contains an added ionizable moiety (e.g., an aliphatic amine with a pKa ~8), you must rely on formulation-based approaches rather than pH manipulation[4].

Q3: What is the most reliable formulation strategy for dosing benzoxazin-3-ones in in vivo models without causing solvent toxicity? A3: Cyclodextrin inclusion complexation is the gold standard for planar heterocycles. Cyclic oligosaccharides like Hydroxypropyl- β -cyclodextrin (HP- β -CD) possess a hydrophobic inner cavity that perfectly accommodates the lipophilic benzoxazine core, while their hydrophilic exterior maintains aqueous solubility[4][5]. This creates a "pseudo-amphiphilic" complex that shields the hydrophobic core from water, preventing precipitation in the GI tract or bloodstream without requiring extreme pH shifts.

Quantitative Formulation Matrix

When selecting a solubilization strategy, you must balance solubility gains against potential assay interference or cellular toxicity. Use the table below to select the appropriate excipient.

Solubilization StrategyPrimary Mechanism of ActionMax Recommended Conc. (In Vitro)Max Recommended Conc. (In Vivo)Efficacy for Benzoxazinones
DMSO Co-solvency (Dielectric disruption)< 1% v/v< 5% v/v (Toxicity limits)Moderate (Prone to crashing upon dilution)
PEG-400 Co-solvency / Wetting< 5% v/v< 20% v/vGood (Excellent transitional solvent)
HP- β -CD Host-Guest Inclusion Complex< 10% w/v< 20% w/vExcellent (Shields hydrophobic core)
Tween-80 Micellar Solubilization< 0.1% v/v< 5% v/vModerate (Can interfere with lipid membranes)

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone to confirm solubility. The following protocols are designed as self-validating systems to guarantee your compound is truly in solution.

Protocol A: Kinetic Solubility Profiling via Nephelometry

Visual inspection often misses micro-precipitates. This protocol uses light scattering to empirically determine the exact concentration at which your benzoxazinone crashes.

  • Stock Preparation: Prepare a 10 mM stock of the benzoxazin-3-one derivative in 100% molecular biology grade DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution of the stock in pure DMSO to create a concentration gradient (e.g., 10, 5, 2.5, 1.25, 0.625 mM).

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear-bottom microplate. (This maintains a constant 1% DMSO background).

  • Equilibration: Incubate the plate for 2 hours at 37°C on a microplate shaker at 300 RPM.

    • Causality: Thermodynamic equilibrium of poorly soluble compounds is slow; mechanical shaking prevents localized supersaturation and ensures accurate precipitation detection.

  • Validation (Readout): Read the absorbance of the plate at 620 nm.

    • Self-Validation: At 620 nm, neither the buffer nor the benzoxazinone absorbs light. Any signal (OD620 > 0.01) is purely due to Rayleigh scattering from sub-visual aggregates. The highest concentration yielding an OD620 matching the blank is your maximum kinetic solubility limit.

Protocol B: Preparation of Benzoxazin-3-one/HP- β -CD Inclusion Complex

Use the Kneading Method to force the hydrophobic benzoxazine core into the cyclodextrin cavity, creating a stable, water-soluble solid dispersion[2].

  • Molar Calculation: Accurately weigh the benzoxazin-3-one derivative and HP- β -CD in a 1:2 molar ratio. (An excess of CD ensures complete encapsulation).

  • Paste Formation: Place the HP- β -CD in a glass mortar. Add a minimal volume of a 1:1 (v/v) water/methanol mixture dropwise until a highly viscous paste forms[2].

    • Causality: The methanol transiently disrupts the benzoxazinone crystal lattice, while the water hydrates the cyclodextrin exterior, creating an optimal microenvironment for host-guest inclusion.

  • Kneading: Gradually incorporate the benzoxazin-3-one powder into the paste. Triturate continuously with a pestle for 45 minutes.

    • Causality: The intense mechanical shear forces physically drive the lipophilic drug molecules into the hydrophobic CD cavities.

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to completely evaporate the methanol/water.

  • Validation (Readout): Pulverize the dried complex and analyze a small sample via Differential Scanning Calorimetry (DSC).

    • Self-Validation: The disappearance of the sharp endothermic melting peak characteristic of the crystalline benzoxazinone confirms successful amorphous encapsulation. If the peak remains, the complexation is incomplete, and the kneading time/solvent ratio must be adjusted.

Sources

Optimization

Technical Support Center: Optimizing Column Chromatography for Benzoxazin-3-one Derivatives

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers isolating or synthesizing 2H-1,4-benzoxazin-3(4H)-one derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers isolating or synthesizing 2H-1,4-benzoxazin-3(4H)-one derivatives. These heterocyclic compounds—ranging from synthetic pharmaceutical intermediates to naturally occurring allelochemicals like DIBOA and DIMBOA—present unique chromatographic hurdles due to their lactam motifs, hydrogen-bonding capabilities, and varying degrees of chemical stability.

This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind separation behaviors and self-validating methodologies to ensure high-purity recovery.

Part 1: Diagnostic Workflow

Before troubleshooting specific issues, it is critical to determine the appropriate chromatographic pathway based on the structural stability of your specific benzoxazin-3-one derivative.

ChromatographyWorkflow Start Crude Benzoxazin-3-one Mixture Assess Stability Assessment (2D-TLC) Start->Assess Labile Labile Motif? (e.g., N-OH) Assess->Labile RP Reversed-Phase (C18) Gradient Labile->RP Yes (e.g., DIBOA) NP Normal-Phase Silica Gel Labile->NP No (Stable Synthetic) Elute Standard Elution & Collection RP->Elute Tailing Severe Peak Tailing? NP->Tailing Modifier Add 0.1-1% Modifier (AcOH/TEA) Tailing->Modifier Yes (Silanol Interaction) Tailing->Elute No Modifier->Elute

Figure 1: Decision matrix for selecting the optimal purification pathway for benzoxazin-3-ones.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe peak tailing and poor recovery when purifying my synthesized 2H-1,4-benzoxazin-3(4H)-one on standard silica gel? The Causality: The lactam motif (cyclic amide) in benzoxazin-3-ones acts as both a strong hydrogen bond donor (via the NH group) and a hydrogen bond acceptor (via the C=O group). This dual nature leads to aggressive secondary interactions with the acidic silanol groups (Si-OH) present on bare normal-phase silica gel, causing the compound to drag through the column rather than eluting in a tight band. The Resolution: You must mask the silanol interactions. If your derivative is chemically stable, adding 1% triethylamine (TEA) or 1% acetic acid to your mobile phase will competitively bind to the silica active sites. Alternatively, switching to a less polar, highly selective solvent system like Chloroform/n-hexane (0–30% CHCl₃ gradient) has been proven to effectively elute derivatives like DIBOA without severe tailing[1].

Q2: My naturally derived benzoxazinones (e.g., DIBOA, DIMBOA) are degrading during purification. How can I prevent this? The Causality: Naturally occurring hydroxylated benzoxazinones, such as 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA), are highly sensitive to harsh conditions and readily undergo ring contraction to form benzoxazolinones (like BOA)[2]. Normal-phase silica gel is inherently acidic and generates exothermic heat upon initial solvent contact, which acts as a catalyst for this degradation pathway. The Resolution: Transition immediately to Reversed-Phase (RP) chromatography. Utilizing a C18 stationary phase with a neutral water/acetonitrile gradient eliminates the acidic catalysis seen on bare silica. High-performance C18 flash chromatography employing a 10–40% acetonitrile in water gradient is highly effective for isolating sensitive benzoxazinoids from complex extracts while preserving their structural integrity[3].

Q3: How do I effectively separate synthetic 8-substituted benzoxazin-3-one derivatives from unreacted 2-aminophenol precursors? The Causality: A standard synthetic route for these compounds involves the reduction of 2-nitrophenols to 2-aminophenols, followed by ring-closure. Unreacted 2-aminophenols share a similar molecular weight and core structure with the target benzoxazin-3-one, often leading to co-elution. However, the precursor possesses a free primary amine and a free hydroxyl group, whereas the product contains a cyclized lactam. The Resolution: Exploit this difference in hydrogen-bonding capacity. A gradient elution starting with non-polar Hexane and gradually increasing Ethyl Acetate (up to 1:1) on silica gel effectively resolves these compounds[4]. The free amine and hydroxyl groups of the precursor interact much more strongly with the silica stationary phase, causing it to elute significantly later than the cyclized benzoxazin-3-one.

Part 3: Quantitative System Comparison

To streamline your method development, the following table summarizes field-validated chromatographic systems for various benzoxazin-3-one derivatives.

Derivative TypeStationary PhaseMobile Phase SystemAverage Recovery (%)Key AdvantageReference
Hydroxylated (e.g., DIBOA) C18 Reverse-Phase10–40% MeCN / H₂O>85%Prevents on-column ring contraction[3]
8-Substituted Synthetics Silica Gel (Normal)Hexane / EtOAc (1:1)54–87%High loading capacity for scale-up[4]
DIBOA (Normal Phase) Silica Gel (Normal)CHCl₃ / Hexane (0–30%)~70%Cost-effective for large crude extracts[1],[5]
2-Aminophenol Precursors Silica Gel (Normal)EtOAc / Hexanes>90%Excellent resolution of polar precursors

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps. Do not proceed to the next step until the validation checkpoint confirms the integrity of your system.

Protocol A: Normal-Phase Gradient Purification for Stable Synthetic Benzoxazin-3-ones

Best for: 8-substituted derivatives, alkylated lactams, and stable synthetic intermediates.

  • Dry Loading Preparation: Dissolve the crude reaction mixture in a minimum amount of dichloromethane (DCM). Add silica gel (mass equivalent to 2x the crude weight) and concentrate to absolute dryness in vacuo.

    • Causality: Benzoxazin-3-ones often precipitate at the column head if loaded in pure hexane, causing band broadening. Dry loading ensures an even, highly resolved initial band.

  • Column Equilibration: Pack a silica gel column and equilibrate with 100% Hexane.

  • Gradient Elution: Begin elution with 100% Hexane. Gradually increase the polarity by introducing Ethyl Acetate in 5% increments, up to a 1:1 (50%) Hexane/EtOAc ratio[4]. Collect fractions in small volumes (e.g., 15 mL for a 50g column) to prevent overlapping peaks.

  • Self-Validation Checkpoint (2D-TLC): Before pooling fractions, spot a representative fraction on a square TLC plate. Run the plate in Hexane/EtOAc (1:1). Dry the plate, rotate it 90 degrees, and run it again in the same solvent.

    • Validation: If the compound appears as a single spot exactly on the diagonal axis, it is stable on silica. If off-diagonal spots appear, your compound is degrading on the column, and you must abort and switch to Protocol B.

Protocol B: Reversed-Phase (C18) Purification for Labile Benzoxazinoids

Best for: DIBOA, DIMBOA, and other naturally derived, highly sensitive hydroxylated analogues.

  • Sample Preparation: Dissolve the crude extract in a 1:1 mixture of Water/Acetonitrile. Filter through a 0.45 µm PTFE syringe filter to remove particulates that could foul the C18 frit.

  • Column Equilibration: Equilibrate a high-performance C18 flash column with 10% Acetonitrile in HPLC-grade Water.

  • Gradient Elution: Inject the sample. Run a linear gradient from 10% Acetonitrile to 40% Acetonitrile over 22 minutes[3]. Monitor UV absorbance at 254 nm and 280 nm (characteristic for the benzoxazinone core).

  • Self-Validation Checkpoint (Orthogonal LC-MS): Labile benzoxazinones can sometimes hydrolyze in aqueous mobile phases if left at room temperature. Immediately after fraction collection, inject an aliquot of the target fraction into an LC-MS system.

    • Validation: Confirm the presence of the parent mass[M+H]+ and ensure the absence of the benzoxazolinone degradation mass (typically [M-28]+ due to loss of CO). Once validated, immediately freeze and lyophilize the fractions to yield the pure solid.

References

  • Isolation and Synthesis of Allelochemicals from Gramineae: Benzoxazinones and Related Compounds , uca.es, 1

  • Isolation and Synthesis of Allelochemicals from Gramineae: Benzoxazinones and Related Compounds | Journal of Agricultural and Food Chemistry , acs.org, 5

  • Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists , acs.org, 4

  • (PDF) Isolation and identification via high-performance liquid chromatography and thin-layer chromatography of benzoxazolinone precursors from Consolida orientalis flowers , researchgate.net,2

  • Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent , arkat-usa.org, Link

  • Catechol acetylglucose: A newly identified benzoxazinoid-regulated defensive metabolite in maize , biorxiv.org, 3

Sources

Troubleshooting

Technical Support Center: Overcoming Thermal and Hydrolytic Degradation of Benzoxazin-3-one During Storage

Introduction: The 4H-3,1-benzoxazin-4-one ring system is a valuable scaffold in pharmaceutical research and drug development. However, its inherent susceptibility to degradation, particularly through thermal and hydrolyt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 4H-3,1-benzoxazin-4-one ring system is a valuable scaffold in pharmaceutical research and drug development. However, its inherent susceptibility to degradation, particularly through thermal and hydrolytic pathways, presents significant challenges for researchers during storage and experimentation. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you maintain the integrity of your benzoxazin-3-one compounds.

Frequently Asked Questions (FAQs)
Q1: I've observed a loss of potency or the appearance of new spots on my TLC/LC-MS after storing my benzoxazin-3-one compound. What is happening?

A: The most common cause of degradation in benzoxazin-3-one derivatives is the cleavage of the heterocyclic ring via hydrolysis.[1] The ester-like linkage within the ring is a prime target for nucleophilic attack by water, a process that can be accelerated by elevated temperatures and non-neutral pH. This leads to the formation of various degradation products, such as 2-aminobenzoic acid derivatives, which will appear as new entities in your analytical runs.

Q2: What are the ideal storage conditions for solid benzoxazin-3-one compounds?

A: To maximize shelf-life, solid compounds should be stored under conditions that strictly limit exposure to heat, humidity, and light.[2][3] Any deviation from these controlled conditions can be considered a "temperature excursion" and may compromise the molecular integrity of the compound.[4]

ParameterRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows the rate of all chemical degradation reactions. For highly sensitive analogs, storage at -20°C or -80°C may be necessary.
Relative Humidity (RH) < 40% RHMinimizes the availability of water for hydrolytic degradation. The World Health Organization suggests RH levels of 60% or lower for general pharmaceuticals.[3]
Light Store in amber vials or opaque containersPrevents photolytic degradation, where light energy can break chemical bonds.[2]
Atmosphere Inert gas (Argon or Nitrogen) backfillDisplaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
Q3: My compound seems to degrade quickly once dissolved. What is the best way to prepare and store stock solutions?

A: The stability of benzoxazin-3-one in solution is highly dependent on the solvent system, pH, and temperature.[1]

  • Solvent Choice: Always use dry, aprotic solvents. Anhydrous acetonitrile, dichloromethane, or DMSO are excellent choices. Avoid protic solvents like methanol, ethanol, and, most importantly, water, unless absolutely necessary for an experiment.[1]

  • pH Control: If an aqueous environment is unavoidable, use a buffered solution under slightly acidic to neutral conditions (pH 3-7). The ring system is significantly more stable in this range compared to basic conditions, which promote rapid alkaline hydrolysis.[1]

  • Temperature: Store all solutions at low temperatures, preferably -20°C or -80°C, in small aliquots to avoid repeated freeze-thaw cycles.[1]

Q4: How can I select the appropriate packaging for long-term storage?

A: Proper packaging is a critical line of defense. The goal is to create a robust barrier against moisture and light.[2]

Packaging TypeMoisture Barrier PerformanceNotes & Recommendations
Cold-Form Aluminum Blisters Excellent (MVTR ≈ 0.001 mg/day)[5]The gold standard for providing a near-hermetic seal. Ideal for high-value reference standards.
HDPE Bottle with Foil Induction Seal ExcellentA highly effective and common solution. Ensure the seal is intact.[5]
Aclar® (PCTFE) Blisters Very Good (MVTR ≈ 0.008 mg/day)[5]A good alternative to aluminum, offering transparency.
Standard Screw-Cap Vials Poor to ModerateUse only for short-term storage. Always use with parafilm and store inside a secondary container with a desiccant.

For added protection, always include a desiccant pack (such as silica gel or molecular sieves) inside the secondary container to absorb any ingressed moisture.[6][7][8]

Troubleshooting Guides & Protocols

This section provides actionable workflows for identifying stability issues and ensuring the quality of your analytical data.

Visualizing the Problem: Primary Degradation Pathway

The primary degradation route for the 4H-3,1-benzoxazin-4-one ring is hydrolysis, which leads to ring-opening.

G cluster_main Hydrolytic Degradation of Benzoxazin-3-one Benzoxazinone 4H-3,1-Benzoxazin-4-one (Stable Ring) Product 2-Carbamoylphenyl Formate Derivative (Ring-Opened Product) Benzoxazinone->Product H₂O / OH⁻ (Hydrolysis)

Caption: Primary hydrolytic degradation pathway.

Troubleshooting Workflow: Investigating Unexpected Degradation

If you suspect your compound has degraded, follow this logical workflow to diagnose and solve the problem.

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Benzoxazin-3-one Crystallization

Welcome to the Advanced Crystallization Support Center. Benzoxazin-3-one derivatives are critical heterocyclic building blocks and active pharmaceutical ingredients (APIs).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. Benzoxazin-3-one derivatives are critical heterocyclic building blocks and active pharmaceutical ingredients (APIs). Because their crystallization behavior is highly sensitive to solvent thermodynamics, choosing the correct solvent system is the cornerstone of process development. The solvent dictates solubility, nucleation kinetics, impurity purging, polymorph control, and crystal morphology[1].

This guide provides field-proven troubleshooting strategies, self-validating protocols, and thermodynamic insights to help you design a robust crystallization process.

Phase 1: Strategic Solvent Selection Workflow

Before troubleshooting specific crystallization failures, ensure your solvent selection follows a thermodynamically grounded workflow rather than relying on chemical intuition, which often leads to processability issues at scale[1][2].

G A In-Silico Solvent Screening (Thermodynamics & Enthalpy of Mixing) B Initial Solvent Library (Narrowed to ~8 Candidates) A->B Exclude high solvation propensity C Experimental Validation (Two-Point Solubility & MSZW) B->C High-throughput parallel crystallizers D Small-Scale Crystallization (Cooling/Antisolvent Optimization) C->D Select 2-3 optimal solvents E Final Solvent System (High Yield & Polymorph Purity) D->E Scale-up validation

Fig 1: Systematic solvent selection workflow for benzoxazin-3-one crystallization.

Phase 2: Troubleshooting FAQs

Q1: How do I select the initial solvent screening panel for a novel benzoxazin-3-one derivative? A: Start with a high-throughput computational screen. Calculate the enthalpy of mixing (excess ATP mixing) between the API and up to 70 different solvents using thermodynamic and molecular dynamics modeling[3].

  • The Causality: Solvents with highly negative interaction energies indicate strong hydrogen bonding. While this increases solubility, it thermodynamically favors the formation of unwanted solvates or hydrates[3]. By predicting this in silico, you can exclude high-risk solvents early and narrow your library down to ~8 candidate solvents for experimental validation[3].

Q2: I am experiencing "oiling out" (liquid-liquid phase separation) instead of crystallization. How do I fix this? A: Oiling out occurs when the cooling trajectory crosses the liquid-liquid phase separation (LLPS) boundary before reaching the metastable zone width (MSZW) required for nucleation.

  • The Causality: High supersaturation without available nucleation sites forces the chemical potential to relieve itself via phase separation.

  • The Fix: Switch to a solvent system with a steeper solubility curve (e.g., transitioning from pure non-polar solvents to an ethanol/water or DMF/water mixture)[4]. Reduce your cooling rate and introduce 1-5% w/w seed crystals just below the saturation temperature. Seeding consumes supersaturation through crystal growth, bypassing the energy barrier that leads to LLPS.

Q3: When using an antisolvent approach, how do I prevent the formation of irregular, fine crystals that are impossible to filter? A: Irregular, fine crystals are a symptom of primary homogeneous nucleation caused by a massive, localized spike in supersaturation.

  • The Causality: As supersaturation increases rapidly, the rate of nuclei formation outpaces crystal growth, producing elongated or fine crystals[5].

  • The Fix: When using water as an antisolvent for benzoxazinones dissolved in organic solvents (like methanol or DMF), control the addition rate meticulously[4][6]. Pair the slow addition with a "heel" (retaining a final slurry from a previous batch) to ensure growth occurs on existing crystal faces, yielding platy, highly filterable crystals[6].

Q4: My benzoxazin-3-one crystallization is yielding an unstable polymorph. How does solvent selection influence this? A: The solvent system directly dictates the specific intermolecular interactions at the growing crystal face. For example, in the crystallization of benzoxazin-2-one/3-one reverse transcriptase inhibitors, using methanol or ethanol as the primary solvent with a water antisolvent directly yields the thermodynamically stable Form I[6]. However, using 2-propanol yields a metastable Form II[6].

  • The Fix: If upstream synthesis constraints lock you into a solvent that yields a metastable form, you can drive the polymorphic transition post-crystallization by controlling the drying thermodynamics. For instance, drying the 2-propanol Form II wet cake at 40 °C to 50 °C provides the activation energy required to convert it to the desired Form I[6].

Phase 3: Self-Validating Experimental Protocols
Protocol 1: Two-Point Solubility & MSZW Determination

This protocol utilizes small-scale parallel crystallizers (e.g., Crystal16) to empirically validate the computational solvent screen[1][3].

  • Preparation: Dispense a known mass of the benzoxazin-3-one API into 5 mL parallel crystallizer vials. Add the 8 candidate solvents identified from the in-silico screen[1][3].

  • Heating Cycle (Clear Point): Heat the suspensions at a constant rate (0.5 °C/min) to a maximum safe temperature below the solvent's boiling point.

    • Self-Validation Check: Monitor transmissivity. A transition to 100% transmission indicates the "Clear Point" (saturation temperature). If the solution remains cloudy, the solvent capacity is insufficient, and the solvent is automatically disqualified.

  • Cooling Cycle (Cloud Point): Cool the clear solutions at a controlled rate (0.3 °C/min).

    • Self-Validation Check: The temperature at which transmissivity drops sharply is the "Cloud Point" (nucleation). The difference between the Clear Point and Cloud Point is the MSZW. An MSZW of <5 °C indicates a high risk of uncontrolled primary nucleation, whereas an MSZW >25 °C risks oiling out. Select solvents with a moderate MSZW.

  • Solid Isolation: Isolate the solids and analyze via Raman spectroscopy to confirm polymorph purity and check for potential degradation[3].

Protocol 2: Scalable Antisolvent Crystallization

Water is a highly effective antisolvent for benzoxazin-3-one derivatives when paired with polar organic solvents[4][6].

G2 S1 API in Primary Solvent (e.g., DMF/Methanol) S2 Equilibrate at T_high (Ensure Complete Dissolution) S1->S2 S3 Cool to Seeding Temp (Within MSZW) S2->S3 S4 Add Seed Crystals (Isothermal Hold) S3->S4 S5 Controlled Antisolvent Addition (e.g., Water) S4->S5 S6 Filterable Crystal Slurry (Target Polymorph) S5->S6

Fig 2: Self-validating antisolvent crystallization workflow for benzoxazin-3-ones.

  • Dissolution: Dissolve the benzoxazin-3-one API in the optimized primary solvent (e.g., Methanol or DMF) at 50 °C to ensure complete dissolution[4].

  • Polish Filtration: Pass the hot solution through a 0.2 µm filter to remove foreign particulates that could act as heterogeneous nucleation sites.

  • Cooling & Seeding: Cool the solution to 20 °C (well within the established MSZW). Add 1-2% w/w of Form I seed crystals[4][6].

    • Self-Validation Check: Hold isothermally for 30 minutes. If the seed crystals dissolve, the solution is undersaturated. If secondary nucleation explodes immediately, the solution is supersaturated beyond the metastable limit. The slurry must remain stable before proceeding.

  • Antisolvent Addition: Slowly dose the water antisolvent at a controlled rate to balance yield loss and purification[6].

  • Isolation & Drying: Filter the resulting slurry, wash with a cold solvent/antisolvent mixture, and dry under vacuum at 40 °C - 50 °C to ensure complete conversion to the stable polymorph[4][6].

Phase 4: Quantitative Data Presentation

Table 1: Impact of Solvent Selection Criteria on Benzoxazin-3-one Crystallization

Evaluation CriterionAnalytical MethodIdeal Target for Benzoxazin-3-onesCausality / Process Impact
Solvation Propensity Enthalpy of Mixing (In-silico)Low negative interaction energyPrevents strong hydrogen bonding between solvent and API, avoiding unwanted solvate/hydrate formation[3].
Solubility Curve Two-point solubility (Clear point)Steep temperature dependenceEnables high-yield cooling crystallization without requiring excessive solvent volumes[1][3].
Metastable Zone Width Transmissivity (Cloud point)Moderate (10 °C - 20 °C)Allows safe seeding and controlled crystal growth without premature homogeneous nucleation or oiling out[1].
Polymorph Purity Raman Spectroscopy / XRPD100% Target Form (e.g., Form I)Ensures chemical stability, correct dissolution rates, and bioavailability of the final API[3][6].
Crystal Habit Microscopy / FBRMPlaty / Equant crystalsControlled supersaturation (via slow cooling/antisolvent addition) prevents elongated needles, ensuring efficient downstream filtration[5].
References
  • Title: Solvent selection for process development. Source: Technobis Crystallization Systems. URL: [Link]

  • Title: Solvent Selection in Pharmaceutical Crystallization Process Development. Source: YouTube. URL: [Link]

  • Title: Solvent Selection in Process Development during OPRD | Webinar. Source: Technobis Crystallization Systems. URL: [Link]

  • Title: Process for the crystallization of a reverse transcriptase inhibitor using an anti-solvent (WO1998033782A1). Source: Google Patents.
  • Title: Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. Source: ACS Publications. URL: [Link]

  • Title: Crystal Forms of Anti-HIV Drugs: Role of Recrystallization. Source: Open Research Library. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in Benzoxazin-3-one HPLC Analysis

Welcome to the Analytical Troubleshooting Center. Benzoxazin-3-ones (such as DIMBOA, DIBOA, and HMBOA) are critical secondary metabolites in Gramineae crops, heavily studied for their allelopathic and pest-defense proper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. Benzoxazin-3-ones (such as DIMBOA, DIBOA, and HMBOA) are critical secondary metabolites in Gramineae crops, heavily studied for their allelopathic and pest-defense properties. However, their structural features—specifically the nitrogen-containing oxazine ring, ketone groups, and phenolic hydroxyls—make them highly prone to secondary interactions during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

As a Senior Application Scientist, I have designed this guide to provide a mechanistic troubleshooting framework. Our goal is to move beyond trial-and-error, establishing a self-validating system to resolve peak tailing (Asymmetry factor, As​>1.5 ) and ensure robust analytical quantification.

Diagnostic Workflow for Peak Tailing

Workflow A Detect Peak Tailing (As > 1.5) B 1. Adjust Mobile Phase pH Add 0.1% Formic Acid A->B C Is As < 1.2? B->C D 2. Mask Residual Silanols Add 10mM NH4-Formate C->D No H Optimal Peak Symmetry Achieved C->H Yes E Is As < 1.2? D->E F 3. Change Stationary Phase Use End-capped Type-B C18 E->F No E->H Yes G 4. Check Metal Chelation Wash with EDTA F->G If tailing persists G->H Resolved

Diagnostic workflow for resolving benzoxazin-3-one HPLC peak tailing.

Core Troubleshooting Guide (FAQ)

Q1: Why do benzoxazin-3-one derivatives exhibit severe peak tailing on standard C18 columns? Answer: The primary cause of peak tailing is the occurrence of more than one mechanism of analyte retention . While the primary mechanism is hydrophobic interaction with the C18 phase, benzoxazin-3-ones possess polar functional groups (amides, hydroxyls) that engage in secondary polar interactions with ionized residual silanol groups ( −SiO− ) on the silica support surface. Furthermore, hydroxamic acid derivatives like DIMBOA have a pKa of approximately 6.9. At neutral pH, they exist in a state of partial ionization, leading to dual-mode retention (hydrophobic + ion-exchange) that severely distorts peak symmetry .

Q2: How do I optimize the mobile phase to suppress these secondary silanol interactions? Answer: The most effective strategy is to operate at a lower pH. By lowering the mobile phase pH to approximately 2.5–3.0 using additives like formic acid (0.1% v/v) or acetic acid, residual silanol groups on the silica surface are forced into their fully protonated, neutral state ( −SiOH ) . This eliminates the ion-exchange mechanism. Additionally, supplementing the mobile phase with a volatile buffer, such as 10–20 mM ammonium formate, provides complementary cations that mask any remaining active silanol sites, further improving peak shape .

Q3: What stationary phase chemistry is best suited for benzoxazinones? Answer: Standard, non-endcapped C18 columns should be avoided. Instead, utilize "fully end-capped" columns where residual silanols have been reacted with short-chain silanes (e.g., trimethylchlorosilane) to reduce surface polarity . For highly problematic benzoxazinone derivatives (like the highly polar DIBOA-glucoside), polar-embedded phases (containing an internal amide or ether group) or dodecyl (C12) TMS end-capped columns provide an extra layer of shielding against silanol interactions and prevent hydrophobic phase collapse under highly aqueous conditions .

Q4: Could metal chelation be causing the tailing, and how do I test for it? Answer: Yes. The adjacent nitrogen and oxygen atoms in the benzoxazin-3-one bicyclic system can act as bidentate ligands, chelating trace metal ions (e.g., Fe³⁺, Cu²⁺) present in the silica matrix, column frits, or stainless-steel tubing . If pH adjustment and end-capped columns fail to resolve tailing, suspect metal chelation. Test this by injecting a chelating agent (e.g., 10 µL of 0.1 M EDTA) or adding a trace amount of EDTA to the mobile phase. If peak symmetry improves immediately, transition to a metal-free (PEEK-lined) column or high-purity Type-B silica.

Experimental Protocols: Self-Validating Method Optimization

To systematically eliminate peak tailing, follow this step-by-step validation protocol. This ensures that causality is established for every parameter changed, isolating the exact chemical mechanism responsible for the poor peak shape.

Step 1: Baseline Assessment

  • Prepare a 10 µg/mL standard solution of DIMBOA or DIBOA in your initial mobile phase.

  • Inject 5 µL onto the current C18 column using a generic gradient (e.g., 10% to 90% Methanol in Water, no additives).

  • Calculate the Asymmetry Factor ( As​ ) at 10% peak height. Record this as your baseline.

Step 2: pH and Buffer Optimization (The "Silanol Masking" Test)

  • Prepare Mobile Phase A: HPLC-grade Water containing 0.1% Formic Acid and 10 mM Ammonium Formate (pH ~2.8).

  • Prepare Mobile Phase B: HPLC-grade Methanol containing 0.1% Formic Acid and 10 mM Ammonium Formate .

  • Run the exact same gradient as Step 1. The acidic pH protonates silanols, while the ammonium ions mask residual activity.

  • Re-evaluate As​ . A drop from >2.0 to <1.3 confirms silanol interactions were the root cause.

Step 3: Stationary Phase Evaluation

  • If As​ remains >1.3 after Step 2, the issue is likely steric hindrance or irreversible adsorption on Type-A silica. Swap the column for a high-purity, double-endcapped C18 or a dodecyl (C12) TMS end-capped column (e.g., Synergi MAX-RP), which has been proven to enhance component resolution and peak shape for benzoxazinones .

  • Perform the injection under the optimized mobile phase conditions from Step 2.

Data Presentation: Impact of Method Parameters on Peak Asymmetry

The following table summarizes the expected quantitative improvements during the optimization of a DIMBOA analysis workflow. By tracking the Asymmetry factor ( As​ ), you can directly diagnose the underlying chemical interaction.

Experimental ConditionMobile Phase AdditivesStationary Phase TypeExpected Asymmetry ( As​ )Diagnostic Conclusion
Baseline None (Neutral pH)Standard C18 (Type A silica)2.5 - 3.5Severe silanol interactions / Metal chelation
pH Adjustment 0.1% Formic Acid (pH 2.8)Standard C18 (Type A silica)1.6 - 1.9Silanols protonated, but steric/metal issues remain
Buffer Addition 0.1% FA + 10mM NH₄FormateStandard C18 (Type A silica)1.4 - 1.6Cationic masking reduces secondary retention
Column Upgrade 0.1% FA + 10mM NH₄FormateEnd-capped C18 (Type B silica)1.0 - 1.2Optimal: Synergistic elimination of secondary interactions
References
  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech.[Link]

  • The LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online.[Link]

  • Restek. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Restek.[Link]

  • ACD/Labs. "An Introduction to Peak Tailing, Fronting and Splitting in Chromatography." ACD/Labs.[Link]

  • Bonnington, L., et al. "Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants." Journal of Agricultural and Food Chemistry. [Link]

Reference Data & Comparative Studies

Validation

Introduction: Unlocking the Therapeutic Potential of the Benzoxazinone Scaffold

An In-Depth Comparative Guide to the Biological Activities of Benzoxazinone Isomers Benzoxazinones are a critical class of bicyclic heterocyclic compounds, featuring a benzene ring fused to an oxazine ring.[1] This struc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Biological Activities of Benzoxazinone Isomers

Benzoxazinones are a critical class of bicyclic heterocyclic compounds, featuring a benzene ring fused to an oxazine ring.[1] This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a vast array of biological functions.[1][2][3] The therapeutic diversity of this scaffold is largely dictated by the isomeric form of the oxazine ring—specifically, the relative positions of the oxygen and nitrogen atoms and the carbonyl group.

Based on the carbonyl unit's position, three primary structural isomers are known: benzo[4][5]oxazin-3-ones, benzo[4][6]oxazin-4-ones, and benzo[4][5]oxazin-2-ones.[1] This guide provides a detailed, evidence-based comparison of the biological activities of these isomers, with a particular focus on the extensively studied benzoxazin-3-one (specifically, 2H-1,4-benzoxazin-3(4H)-one) versus the benzoxazin-4-one (specifically, 4H-3,1-benzoxazin-4-one) series. By synthesizing data from numerous experimental studies, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how subtle structural variations influence pharmacological profiles, guiding future discovery efforts.

Structural Isomers: The Foundation of Functional Diversity

The arrangement of heteroatoms and the carbonyl group within the oxazine ring creates distinct electronic and steric environments. These differences are fundamental to the molecule's ability to interact with biological targets like enzymes and receptors, thereby dictating its specific activity.

Caption: Core chemical structures of the two major benzoxazinone isomers.

Comparative Analysis of Biological Activities

Anti-inflammatory and Analgesic Activity

Both benzoxazinone scaffolds have been successfully exploited to develop potent anti-inflammatory agents, often demonstrating improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

The 2H-1,4-benzoxazin-3(4H)-one core is particularly effective in addressing neuroinflammation. Derivatives have been shown to significantly activate the Nrf2-HO-1 signaling pathway, a key regulator of cellular antioxidant responses.[7] This activation reduces the production of reactive oxygen species (ROS) and downregulates pro-inflammatory enzymes like iNOS and COX-2 in microglia, suggesting potential for treating neurodegenerative diseases.[7]

In contrast, 4H-3,1-benzoxazin-4-one derivatives have been synthesized by cyclizing commercial NSAIDs (e.g., diclofenac, ibuprofen) with anthranilic acid.[8][9] This strategy yielded hybrids with significant in vivo anti-inflammatory and analgesic effects, coupled with reduced gastrointestinal toxicity. One lead compound, a benzoxazinone-diclofenac hybrid (3d), showed potent activity with a favorable ulcerogenicity index.[8][9]

Isomer Class Compound/Derivative Assay (Animal Model) Key Finding Ulcerogenicity Index Reference
4H-3,1-Benzoxazin-4-one Diclofenac Hybrid (3d)Carrageenan-induced rat paw edema62.61% inhibition of edema2.67[8][9]
4H-3,1-Benzoxazin-4-one Diclofenac Hybrid (3d)Acetic acid-induced writhing (mice)62.36% pain protection2.67[8][9]
2H-1,4-Benzoxazin-3(4H)-one Triazole Derivatives (e2, e16, e20)LPS-induced BV-2 microgliaDownregulation of iNOS and COX-2Not Applicable[7]
Anticancer Activity

The benzoxazinone scaffold is a promising framework for the development of novel antiproliferative agents.

Derivatives of 2H-1,4-benzoxazin-3(4H)-one linked to 1,2,3-triazole moieties have demonstrated notable inhibitory activity against human liver cancer cells (Huh-7).[10] Mechanistic studies revealed that these compounds effectively induce DNA damage, evidenced by the upregulation of the DNA damage marker γ-H2AX, and trigger apoptosis through the caspase-7 pathway.[10]

Similarly, 4H-3,1-benzoxazin-4-one derivatives have been evaluated against a panel of human cancer cell lines, showing potent cytotoxic effects.[1][11] Certain amino quinazolinone/benzoxazinone hybrids have exhibited IC₅₀ values below 10 µM, comparable to the standard chemotherapeutic drug Doxorubicin.[11]

Isomer Class Derivative Type Cancer Cell Line Activity Metric (IC₅₀ in µM) Reference
2H-1,4-Benzoxazin-3(4H)-one Triazole Derivative (c18)Huh-7 (Liver)19.05 µM[10]
2H-1,4-Benzoxazin-3(4H)-one Triazole Derivative (c5)Huh-7 (Liver)28.48 µM[10]
4H-3,1-Benzoxazin-4-one Amino Quinazolinone HybridHepG2 (Liver), MCF-7 (Breast)< 10 µM[11]
4H-3,1-Benzoxazin-4-one Nitro-SubstitutedHeLa (Cervical)~28.54% cell viability[11]
Antimicrobial Activity

While naturally occurring benzoxazinoids often show limited antimicrobial effects, synthetic derivatives, particularly of the 1,4-benzoxazin-3-one class, have emerged as potent antibacterial and antifungal agents.[12]

Propanolamine-containing 1,4-benzoxazin-3-one derivatives have demonstrated excellent activity against several phytopathogenic bacteria, with potencies superior to commercial antibiotics like bismerthiazol and thiodiazole copper.[13] Scanning electron microscopy revealed that the lead compound (4n) exerts its effect by causing extensive damage to the bacterial cell wall.[13] Other studies have shown that 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones can completely inhibit the mycelial growth of multiple agricultural fungi at concentrations of 200 mg L⁻¹.[14]

Isomer Class Compound/Derivative Target Organism Activity Metric (EC₅₀ in µg/mL) Reference
1,4-Benzoxazin-3-one Propanolamine (4n)Pseudomonas syringae pv actinidiae4.95[13]
1,4-Benzoxazin-3-one Propanolamine (4n)Xanthomonas axonopodis pv citri4.71[13]
1,4-Benzoxazin-3-one Propanolamine (4n)Xanthomonas oryzae pv oryzae8.50[13]
2H-1,4-Benzoxazin-3(4H)-one 2-ethyl derivative (4a)Rhizoctonia solani100% inhibition at 100 mg/L[14]
2H-1,4-Benzoxazin-3(4H)-one N-acetyl derivative (6)Phythophtora cactorum72% inhibition at 20 mg/L[14]
Herbicidal and Phytotoxic Activity

The 1,4-benzoxazin-3-one skeleton is prominent in nature as a plant defense molecule. Compounds like DIMBOA and DIBOA, found in crops such as corn and wheat, are potent allelochemicals.[4][15] Structure-activity relationship (SAR) studies have confirmed that the 4-hydroxy group is crucial for this biological activity.[4] Synthetic derivatives lacking the C-2 hydroxyl group have been shown to be stable and highly phytotoxic, making them excellent leads for new natural herbicide models.[4][6] Further research in this area has led to the development of highly potent and selective protoporphyrinogen IX oxidase (PPO) inhibitors based on the 1,4-benzoxazin-3-one scaffold.[16]

Isomer Class Compound/Derivative Target Activity Metric Reference
1,4-Benzoxazin-3-one Pyrimidinedione Hybrid (7af)Nicotiana tabacum PPOKᵢ = 14 nM[16]
1,4-Benzoxazin-3-one 4-acetoxy- (ABOA)Avena fatua (Wild Oat)High inhibition of development[6]
1,4-Benzoxazin-3-one 2-aminophenoxazin-3-one (Degradation Product)Lolium rigidum (Ryegrass)High inhibition of development[6]

Structure-Activity Relationship (SAR) and Experimental Design

The biological activity of benzoxazinones is highly dependent on the nature and position of substituents. SAR studies provide a causal link between chemical structure and pharmacological effect.

G cluster_workflow Generalized SAR Workflow A Identify Core Scaffold (e.g., Benzoxazin-3-one) B Synthesize Library of Derivatives A->B Chemical Modification C High-Throughput Biological Screening B->C Testing D Identify 'Hit' Compounds with High Activity C->D Data Analysis E Analyze Structural Features of Hits vs. Non-Hits D->E F Develop SAR Model (e.g., R-group effects) E->F Correlation G Design & Synthesize Optimized 'Lead' Compounds F->G Rational Design

Caption: A typical workflow for establishing structure-activity relationships.

Key SAR insights include:

  • For 1,4-Benzoxazin-3-ones: The presence of a hydroxyl group at the N-4 position is critical for phytotoxicity, while the absence of a hydroxyl at C-2 enhances stability and activity.[4][6]

  • For 4H-3,1-Benzoxazin-4-ones: Substituents on the benzene ring tend to reduce inhibitory potential against α-chymotrypsin, whereas halogen substitutions (F > Cl > Br) on a C-2 phenyl ring can increase this activity.[5]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of the cited data, it is essential to understand the methodologies used.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The benzoxazinone derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured at a wavelength of ~570 nm using a microplate reader. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is calculated by plotting cell viability against compound concentration.

Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard animal model for evaluating acute inflammation.[8][9]

  • Animal Acclimatization: Wistar rats or Swiss albino mice are acclimatized for one week under standard laboratory conditions.

  • Drug Administration: Animals are divided into groups. The control group receives the vehicle (e.g., 1% Tween 80), the standard group receives a reference drug (e.g., Diclofenac), and test groups receive different doses of the benzoxazinone derivatives, typically administered orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution (in saline) is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the test group.

Conclusion and Future Outlook

The comparative analysis reveals that while both benzoxazin-3-one and benzoxazin-4-one isomers are privileged scaffolds with immense therapeutic potential, their biological activities are distinct and highly dependent on their specific substitution patterns.

  • 2H-1,4-Benzoxazin-3(4H)-ones are particularly prominent as herbicidal agents , building on their natural role as allelochemicals. They also show significant promise in developing novel antimicrobial (antibacterial and antifungal) drugs and agents for treating neuroinflammation .

  • 4H-3,1-Benzoxazin-4-ones have been more extensively explored as anticancer agents and as a platform for creating next-generation anti-inflammatory drugs with improved gastrointestinal safety profiles. They are also effective enzyme inhibitors.

Ultimately, the choice of isomeric scaffold is a strategic one in drug design. This guide highlights that a deep understanding of the structure-activity relationships within each isomeric class is crucial for rationally designing compounds that are not only potent but also selective for their intended biological target. Future research should continue to explore hybrid molecules and novel substitutions on both scaffolds to unlock their full therapeutic potential.

References

  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S - UCA. Journal of Agricultural and Food Chemistry, 53(3), 554–561. [Link]

  • Choudhary, A., et al. (2006). Quantitative structure activity relationship of benzoxazinone derivatives as neuropeptide Y Y5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(8), 2243–2248. [Link]

  • Macías, F. A., et al. (2006). Structure−Activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Avena fatua L. and Lolium rigidum Gaud. Journal of Agricultural and Food Chemistry, 54(4), 1346–1353. [Link]

  • Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 259-266. [Link]

  • Sagam, A. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(1), 10. [Link]

  • Wu, Q., et al. (2023). Synthesis and Biological Activity Evaluation of Benzoxazinone-Pyrimidinedione Hybrids as Potent Protoporphyrinogen IX Oxidase Inhibitor. Journal of Agricultural and Food Chemistry, 71(39), 14221–14231. [Link]

  • Reddy, C. S., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 32-41. [Link]

  • Taha, M., et al. (2017). Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. ResearchGate. [Link]

  • Reddy, C. S., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. National University of Science and Technology. [Link]

  • Hou, T., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry, 12. [Link]

  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]

  • Sener, M., et al. (2025). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. ResearchGate. [Link]

  • Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551-559. [Link]

  • Sicker, D., et al. (2000). Benzoxazinones in plants: Occurrence, synthetic access, and biological activity. ResearchGate. [Link]

  • Liu, X-H., et al. (2015). Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria. RSC Advances, 5(21), 16216-16222. [Link]

  • Gontarska, M., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 112-118. [Link]

  • Hou, T., et al. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12. [Link]

Sources

Comparative

A Comparative Guide to Validating LC-MS/MS Methods for Benzoxazin-3-one Detection

Benzoxazinoids (BXs), particularly 1,4-benzoxazin-3-ones such as DIMBOA, DIBOA, and their respective glucosides, are critical secondary metabolites in the Poaceae family that mediate plant defense mechanisms and allelopa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benzoxazinoids (BXs), particularly 1,4-benzoxazin-3-ones such as DIMBOA, DIBOA, and their respective glucosides, are critical secondary metabolites in the Poaceae family that mediate plant defense mechanisms and allelopathy[1]. Quantifying these compounds presents a unique analytical challenge: they are highly unstable, prone to enzymatic hydrolysis upon tissue disruption, and susceptible to rapid chemical degradation in aqueous environments[2].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for their detection, offering unparalleled sensitivity and selectivity compared to legacy LC-UV methods[3]. This guide objectively compares LC-MS/MS methodologies against high-resolution alternatives, explains the causality behind critical sample preparation steps, and establishes a self-validating protocol for rigorous assay development.

The Causality of Sample Preparation: Arresting Degradation

Before any chromatographic separation occurs, the chemical integrity of the sample must be preserved. In intact plant cells, BXs are stored as stable glucosides (e.g., DIMBOA-Glc) within the vacuole. Upon tissue damage—whether by herbivory or laboratory homogenization—plant-derived β-glucosidases rapidly cleave the sugar moiety, releasing the highly reactive aglucone (DIMBOA)[2]. In neutral or aqueous solutions, DIMBOA spontaneously degrades into 6-methoxy-benzoxazolin-2-one (MBOA)[4].

To arrest this enzymatic and chemical degradation, extraction protocols must utilize acidified organic solvents. Pressurized Liquid Extraction (PLE) using methanol acidified with 1% acetic acid (HOAc) is the empirically validated choice, ensuring that the aglucones remain stable during the extraction process[4].

Pathway DIMBOAGlc DIMBOA-Glucoside (Stable in Vacuole) DIMBOA DIMBOA (Aglucone) (Highly Unstable) DIMBOAGlc->DIMBOA β-glucosidase (Tissue Disruption) MBOA MBOA (Degradation Product) DIMBOA->MBOA Aqueous/Neutral pH (Spontaneous)

Fig 1. Degradation pathway of DIMBOA highlighting the need for acidic extraction.

Comparative Analysis: Targeted LC-QQQ-MS vs. Untargeted LC-QTOF-MS

When selecting a mass spectrometry platform for BX quantification, researchers typically evaluate Triple Quadrupole (QQQ) systems operating in Multiple Reaction Monitoring (MRM) mode against Quadrupole Time-of-Flight (Q-TOF) high-resolution systems[5].

QQQ systems excel in targeted sensitivity. Because benzoxazinones feature a hydroxamic acid group, they readily deprotonate, making Negative Electrospray Ionization (ESI-) the optimal mode[5]. MRM transitions (e.g., precursor-to-product ion fragmentation) provide high selectivity, filtering out complex plant matrix interferences[3]. Conversely, Q-TOF systems allow for untargeted metabolomics, enabling the discovery of novel BX derivatives by utilizing narrow Mass-Extraction-Windows (MEW) to prevent false positive detections[2].

Analytical ParameterLC-QQQ-MS (Targeted MRM)LC-QTOF-MS (High-Resolution)
Primary Application Absolute quantification of known BXs[6]Untargeted profiling & structural elucidation[5]
Sensitivity (LOD) Ultra-high (0.002–0.023 ng/μL)[3]Moderate to High
Selectivity Mechanism Precursor-product ion transitions[3]Exact mass (MEW ±5.6 to 16.5 ppm)[2]
Matrix Effect Handling Requires extensive SPE cleanup or dilution[4]High resolution resolves some isobaric interferences
Dynamic Range 3–4 orders of magnitude2–3 orders of magnitude
Self-Validating Experimental Protocol: PLE-SPE-LC-MS/MS

A robust analytical method must be a self-validating system. This means the protocol inherently controls for matrix effects (ion suppression/enhancement) and extraction losses through the strategic use of internal standards and matrix-matched calibrations[4].

Step-by-Step Methodology:
  • Tissue Preparation: Lyophilize plant tissue immediately upon harvest to halt enzymatic activity. Mill to a fine powder under liquid nitrogen.

  • Internal Standard Spiking: Spike the powdered sample with a structural analogue (e.g., 2-MeO-DIBOA) or a stable isotope-labeled standard prior to extraction. Causality: Pre-extraction spiking ensures that any analyte loss during extraction or cleanup is proportionally reflected in the internal standard, self-correcting the final quantification[3].

  • Pressurized Liquid Extraction (PLE): Extract using MeOH/H₂O (60:40, v/v) acidified with 1% HOAc. Causality: The acidic environment prevents the degradation of DIMBOA to MBOA[4].

  • Solid-Phase Extraction (SPE) Cleanup: Pass the extract through a pre-conditioned C18 SPE cartridge. Wash with acidified water and elute with acidified methanol.

  • Dilution: Dilute the eluate (e.g., 1:10 for foliage) before injection. Causality: Dilution is a highly effective, simple strategy to mitigate ESI matrix suppression caused by co-eluting plant pigments and lipids[4].

  • LC-MS/MS Analysis: Inject onto a dodecyl (C12) TMS end-capped reversed-phase column. Causality: Highly modified C12 columns reduce secondary interactions with residual silanols, significantly improving the peak shape and stability of labile benzoxazinones compared to standard C18 columns[3].

Workflow A 1. Lyophilization & Spiking (Arrests Enzymes) B 2. Acidified PLE Extraction (Prevents Degradation) A->B C 3. C18 SPE Cleanup & Dilution (Reduces Matrix Effects) B->C D 4. C12 RP-LC Separation (Enhances Stability) C->D E 5. ESI(-) MRM Detection (Maximizes Sensitivity) D->E

Fig 2. Self-validating LC-MS/MS workflow for benzoxazin-3-one quantification.

Method Validation Parameters

To confirm the method's trustworthiness, the following validation parameters must be calculated:

  • Matrix Effect (ME): Evaluated by comparing the slopes of a matrix-matched calibration curve to a solvent-only calibration curve. An ME value < 80% indicates significant ion suppression, validating the need for the 1:10 dilution step[4].

  • Recovery: Calculated by comparing the peak area of the pre-extraction spiked internal standard against a post-extraction spiked standard. Acceptable recoveries for BXs range from 66% to 110%[4].

  • Specificity: Verified by monitoring two MRM transitions per analyte (one quantifier, one qualifier). The ion ratio must remain within ±20% of the reference standard[5].

References
  • Title: Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize Source: Plant Cell (via PMC) URL: [Link][1]

  • Title: Validation of the Mass-Extraction-Window for Quantitative Methods Using Liquid Chromatography High Resolution Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link][2]

  • Title: Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link][4]

  • Title: Development of a Liquid Chromatography-Electrospray-Tandem Mass Spectrometry Method for the Quantitative Determination of Benzoxazinone Derivatives in Plants Source: Analytical Chemistry (ACS Publications) URL: [Link][3]

  • Title: Integrated LC–MS and GC–MS-Based Metabolomics Reveal the Effects of Plant Competition on the Rye Metabolome Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link][5]

  • Title: High-throughput multitarget quantitative assay to profile the whole grain-specific phytochemicals alkylresorcinols, benzoxazinoids and avenanthramides in whole grain and grain-based foods Source: Food Chemistry (PubMed) URL: [Link][6]

Sources

Validation

benchmarking benzoxazin-3-one synthesis against traditional methods

An in-depth technical comparison of 1,4-benzoxazin-3-one synthesis methodologies, evaluating traditional reductive cyclization against modern sustainable and electro-organic approaches. Introduction to the 1,4-Benzoxazin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of 1,4-benzoxazin-3-one synthesis methodologies, evaluating traditional reductive cyclization against modern sustainable and electro-organic approaches.

Introduction to the 1,4-Benzoxazin-3-one Scaffold

The 1,4-benzoxazin-3-one motif is a privileged heterocyclic scaffold in drug discovery and agrochemistry. It forms the core of potent nonsteroidal mineralocorticoid receptor (MR) antagonists used in cardiovascular therapies[1], tyrosine kinase inhibitors[2], and naturally occurring allelochemicals like D-DIBOA, which exhibit strong herbicidal and fungicidal properties[3].

Historically, the synthesis of these sterically congested cores relied heavily on the reduction of 2-nitrophenols followed by ring-closure with α -substituted carbonyl compounds. However, the demand for high atom economy, process safety, and functional group tolerance has driven the evolution of these protocols toward green chemistry (Deep Eutectic Solvents) and electro-organic synthesis[3]. This guide benchmarks these next-generation methods against traditional approaches, providing researchers with actionable, self-validating protocols.

Mechanistic Benchmarking & Causality Analysis

To select the optimal synthetic route, researchers must understand the mechanistic causality that dictates yield, safety, and scalability.

Traditional Reductive Cyclization
  • Mechanism: Involves the O -alkylation of 2-nitrophenols with α -haloacetates, followed by reduction to 2-aminophenols and subsequent intramolecular amidation.

  • Causality of Limitations: This method typically requires stoichiometric amounts of reducing agents (e.g., Fe/AcOH) or precious metal catalysts (Pd/C) under H2​ atmospheres[3]. The intermediate 2-aminophenols are highly susceptible to oxidative degradation. Consequently, the cyclization must occur in situ under harsh basic conditions or prolonged heating, which severely limits the tolerance of sensitive functional groups (e.g., esters, cyano groups) and generates significant toxic metal waste.

Green Synthesis via Deep Eutectic Solvents (DES)
  • Mechanism: A one-pot, base-free chemoselective reaction between 2-aminophenols and 2-bromoalkanoates utilizing a Choline Chloride/Urea (1:2) DES.

  • Causality of Advantages: The DES acts as both a biodegradable solvent and a catalytic network. The extensive hydrogen-bond donor/acceptor network of urea and choline chloride activates the carbonyl carbon of the bromoalkanoate, making it highly susceptible to nucleophilic attack by the amine. Simultaneously, the DES stabilizes the transition state, driving the intramolecular cyclization at room temperature without the need for external bases or transition metals.

Electrochemical Synthesis
  • Mechanism: Potential-controlled cathodic reduction of nitroarenes in protic solvents, followed by acid-catalyzed cyclo-condensation[3].

  • Causality of Advantages: Electrons act as a "traceless" reducing agent. By strictly controlling the applied electrical potential, the reduction halts precisely at the desired amine or hydroxylamine intermediate, preventing over-reduction. If a thermal runaway threatens the system, the reaction is instantaneously quenched by simply cutting the current, offering unparalleled process safety[3].

SynthesisLogic Start 2-Nitrophenol / 2-Aminophenol Precursors Trad Traditional Synthesis (Multi-step, Pd/Reductants) Start->Trad Conventional Green Green Synthesis (DES: ChCl/Urea) Start->Green Sustainable Electro Electrochemical Synthesis (e- as traceless reagent) Start->Electro Modern Trad_Lim Harsh conditions, toxic waste, low atom economy Trad->Trad_Lim Green_Adv Base-free, room temp, biodegradable solvent Green->Green_Adv Electro_Adv Safe, tunable potential, high selectivity Electro->Electro_Adv Product 1,4-Benzoxazin-3-one Derivatives Trad_Lim->Product Green_Adv->Product Electro_Adv->Product

Logic pathway comparing traditional, green, and electrochemical synthesis strategies.

Quantitative Data: Methodological Comparison

The following table synthesizes experimental data across the primary methodologies to aid in route selection.

MethodologyPrimary Reagents / CatalystSolvent SystemTemp.Reaction TimeAvg. YieldEnvironmental Impact
Traditional Pd/C + H2​ or Fe/AcOHDMF, EtOH, or AcOH80-100 °C6 - 12 h60 - 80%High (Metal waste, VOCs)
DES (Green) None (Base-free)ChCl:Urea (1:2)25 °C1 - 2 h85 - 95%Low (Biodegradable)
Electrochemical [3] e− (Current), H2​SO4​ MeOH / H2​O 25 °C3 - 5 h80 - 90%Low (Traceless reagent)
Oxidative C-N [4]ArI (cat.), OxidantHFIP or MeCN25-50 °C2 - 4 h75 - 85%Moderate

Experimental Workflows & Self-Validating Protocols

Protocol A: Traditional Reductive Cyclization (Fe/AcOH Mediated)

Use this protocol when scaling up legacy routes where DES components might interfere with downstream crystallization.

  • Preparation: Dissolve the 2-(2-nitrophenoxy)acetate derivative (1.0 eq) in glacial acetic acid (0.2 M concentration).

  • Reduction: Slowly add iron powder (5.0 eq) to the stirring solution. Self-Validation Check: The solution will exhibit an exothermic reaction and transition from a clear yellow/orange to a dark, opaque suspension, indicating the reduction of the nitro group to the amine.

  • Cyclization: Heat the mixture to 80 °C for 6 hours. Monitor via TLC (Hexanes:EtOAc, 3:1). The disappearance of the highly polar amine intermediate confirms successful intramolecular amidation.

  • Workup: Cool to room temperature, filter through a Celite pad to remove iron salts, and neutralize the filtrate with saturated NaHCO3​ . Extract with EtOAc, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Green Synthesis using Choline Chloride-based DES

Use this protocol for highly functionalized substrates sensitive to harsh bases or thermal degradation.

  • DES Formulation: Mix Choline Chloride (ChCl) and Urea in a 1:2 molar ratio in a round bottom flask. Stir at 80 °C until a clear, homogeneous liquid forms. Cool to room temperature. Self-Validation Check: The transition from two crystalline solids to a stable, clear liquid confirms the formation of the eutectic hydrogen-bond network.

  • Substrate Activation: Add the 2-aminophenol derivative (1.0 mmol) to 1 mL of the prepared DES. Stir for 5 minutes at room temperature to allow the DES to solvate and activate the amine.

  • Cyclo-condensation: Add the 2-bromoalkanoate (1.2 mmol) dropwise. Stir at room temperature for 1–2 hours.

  • Phase Separation & Purification: Add 5 mL of water to the flask. Self-Validation Check: The DES is highly water-soluble; adding water breaks the eutectic network, causing the hydrophobic 1,4-benzoxazin-3-one product to crash out as a precipitate. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via short-plug silica gel chromatography.

DESWorkflow Step1 1. Prepare DES (ChCl : Urea, 1:2 ratio) Step2 2. Substrate Solvation (2-Aminophenol + DES) Step1->Step2 Step3 3. Reagent Addition (2-Bromoalkanoate) Step2->Step3 Step4 4. Stirring (Room Temp, 1-2 h) Step3->Step4 Step5 5. Aqueous Quench (Breaks Eutectic Network) Step4->Step5 Step6 6. Extraction & Purification (EtOAc / Silica Gel) Step5->Step6

Step-by-step experimental workflow for DES-mediated 1,4-benzoxazin-3-one synthesis.

References

  • Simple electrochemical synthesis of cyclic hydroxamic acids by reduction of nitroarenes Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent Source: Arkivoc / Arkat USA URL:[Link]

  • A Simple and Facile Route for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Reductive Cyclization of 2-(2-Nitrophenoxy)acetonitrile Adducts Source: ResearchGate URL:[Link]

  • A Modular Approach to Access 1,4-Benzoxazinones, Spirooxazolidinones, and 4,1-Benzoxazepinones via Oxidative Aryl C–N Bond Formation Source: Organic Letters - ACS Publications URL:[Link]

  • Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases Source: PubMed / NIH URL:[Link]

Sources

Comparative

Comparative Molecular Docking Studies of Benzoxazin-3-one Analogs: A Technical Evaluation Guide

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a highly privileged heterocyclic pharmacophore in modern drug discovery. Due to its structural plasticity and ability to act as a bioisostere for various endogenous substrates,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 2H-1,4-benzoxazin-3(4H)-one scaffold is a highly privileged heterocyclic pharmacophore in modern drug discovery. Due to its structural plasticity and ability to act as a bioisostere for various endogenous substrates, it has been extensively functionalized to target diverse pathologies, ranging from cardiovascular diseases to metabolic syndromes.

As a Senior Application Scientist, evaluating these novel analogs requires rigorous, self-validating computational workflows. This guide objectively compares the binding efficacies of newly synthesized benzoxazin-3-one analogs against standard clinical alternatives across multiple therapeutic targets, supported by comparative molecular docking data and validated experimental protocols.

Case Study 1: Overcoming Steroidal Toxicity in MR Antagonism

The Clinical Challenge: The Mineralocorticoid Receptor (MR) is a primary target for treating hypertension and congestive heart failure. The standard clinical alternative, Spironolactone, is a steroidal antagonist. While effective, its steroidal scaffold leads to poor selectivity, causing cross-reactivity with androgen and progesterone receptors (resulting in hyperkalemia and endocrine side effects).

The Benzoxazin-3-one Solution: To eliminate steroidal off-target effects, researchers designed nonsteroidal MR antagonists using a benzoxazin-3-one core. Specifically, analogs possessing a 1-phenyl-3-trifluoromethylpyrazol-5-yl moiety at the 6-position (e.g., Compound 14n) were synthesized 1.

Comparative Docking Insights: Docking these analogs into the MR crystal structure (PDB: 3VHU/3VHV) reveals that the 1,2-diaryl framework of the benzoxazin-3-one derivative penetrates deeply into the lipophilic pocket of the MR active site. Unlike Spironolactone, which relies on a rigid steroidal backbone, the flexible pyrazole-linked benzoxazin-3-one adapts to the pocket dynamically. The introduction of a chlorine atom or a methyl group at the 8-position of the B-ring enhances the binding affinity significantly, yielding IC50 values in the 12–21 nM range, vastly outperforming baseline hits 1.

MRPathway Aldo Aldosterone MR Mineralocorticoid Receptor (MR) Aldo->MR Binds Complex Aldosterone-MR Complex MR->Complex Nucleus Nuclear Translocation & Gene Expression Complex->Nucleus Disease Hypertension & Heart Failure Nucleus->Disease BZO Benzoxazin-3-one Analog (14n) BZO->MR Competitive Inhibition

Fig 1: Mechanism of MR antagonism by benzoxazin-3-one analogs preventing hypertension.

Case Study 2: Multi-Target Antidiabetic Efficacy

The Clinical Challenge: Managing postprandial hyperglycemia requires the inhibition of key digestive enzymes: pancreatic α-amylase and intestinal α-glucosidase. The standard alternative, Acarbose, is effective but often associated with gastrointestinal distress due to excessive fermentation of undigested carbohydrates.

The Benzoxazin-3-one Solution: Utilizing a "click chemistry" approach, researchers synthesized isoxazolinyl-1,2,3-triazolyl-[1,4]-benzoxazin-3-one derivatives. This combined three distinct pharmacophores (benzoxazin-3-one, 1,2,3-triazole, and isoxazoline) into a single molecular entity 2.

Comparative Docking Insights: In silico molecular docking against intestinal α-glucosidase demonstrated that synthetic molecules 5n and 5e achieved exceptional binding affinities of −9.9 and −9.6 kcal/mol, respectively 2. The triazole linker acts as a rigid spacer that perfectly positions the benzoxazin-3-one core to form critical hydrogen bonds with the catalytic residues of the enzyme, offering a highly competitive alternative to Acarbose.

Quantitative Data Presentation

The following table summarizes the comparative performance of benzoxazin-3-one analogs against standard alternatives across various targets, including antimicrobial DNA Gyrase 3.

Therapeutic TargetStandard AlternativeBenzoxazin-3-one Analog ClassTop Performing CompoundBinding Affinity / IC50Key Mechanism / Interaction
Mineralocorticoid Receptor (MR) Spironolactone (Steroidal)Pyrazole-linked benzoxazin-3-onesCompound 14nIC50 = 12–21 nMDeep insertion into MR lipophilic pocket; nonsteroidal selectivity.
Intestinal α-Glucosidase AcarboseTriazolyl-benzoxazin-3-onesCompound 5nΔG = -9.9 kcal/molH-bonding via triazole linker and oxazine oxygen.
Pancreatic α-Amylase AcarboseTriazolyl-benzoxazin-3-onesCompound 5aΔG = -9.2 kcal/molCompetitive active site occlusion.
E. coli DNA Gyrase (GyrB) CiprofloxacinAryl-substituted benzoxazin-3-onesCompound 4dHigh Affinity (Top rank)Critical interactions with GyrB active site amino acids.

Self-Validating Experimental Protocol for Comparative Docking

To ensure scientific integrity and reproducibility, molecular docking must not be treated as a "black box." The following protocol establishes a self-validating system where every computational choice is grounded in physical chemistry.

DockingWorkflow TPrep Target Protein Preparation (e.g., MR - PDB: 3VHU) Grid Receptor Grid Generation (Active Site Definition) TPrep->Grid LPrep Ligand Preparation (Benzoxazin-3-ones & Standards) Dock Molecular Docking (Glide / AutoDock Vina) LPrep->Dock Grid->Dock Score Scoring & Interaction Analysis (ΔG binding, H-bonds, π-π) Dock->Score Hit Hit Identification & Optimization Score->Hit

Fig 2: Step-by-step computational workflow for comparative molecular docking.

Step 1: Target Protein Preparation
  • Action: Retrieve the high-resolution crystal structure (e.g., PDB: 3VHU for MR). Remove water molecules >3 Å away from the active site, add missing hydrogen atoms, and assign appropriate bond orders.

  • Causality: Raw PDB files lack hydrogen atoms and often contain unresolved side chains. Failing to optimize the hydrogen bond network will skew the electrostatic maps, leading to false-positive docking poses.

Step 2: Ligand Preparation
  • Action: Generate 3D conformations of the benzoxazin-3-one analogs and standard drugs. Calculate ionization states at physiological pH (7.4 ± 0.2) using tools like Epik or LigPrep.

  • Causality: The protonation state of the ligand dictates its ability to act as a hydrogen bond donor or acceptor. Docking an un-ionized ligand when it should be ionized at pH 7.4 will completely invalidate the predicted binding affinity.

Step 3: Grid Generation & Internal Validation (Crucial E-E-A-T Step)
  • Action: Define the receptor grid box centered on the co-crystallized native ligand. Validation: Re-dock the native ligand (e.g., Spironolactone) back into the generated grid and calculate the Root Mean Square Deviation (RMSD).

  • Causality: The grid box restricts the conformational search space. If the RMSD of the re-docked native ligand is > 2.0 Å, the docking algorithm or grid parameters are flawed and must be recalibrated before testing novel analogs. A low RMSD proves the system's predictive accuracy.

Step 4: Docking Execution & Scoring
  • Action: Run the docking simulation using a robust algorithm (e.g., AutoDock Vina or Schrödinger Glide) set to Extra Precision (XP). Allow full ligand flexibility while keeping the receptor backbone rigid.

  • Causality: XP scoring functions heavily penalize steric clashes and reward desolvation penalties, providing a more accurate thermodynamic estimation of the binding free energy (ΔG) compared to standard precision.

Step 5: Post-Docking Analysis
  • Action: Extract the top-scoring poses. Visualize π-π stacking, cation-π interactions, and hydrogen bonds using PyMOL or Discovery Studio. Compare the interaction profile of the benzoxazin-3-one analog directly against the standard alternative.

References

  • Identification of Benzoxazin-3-one Derivatives as Novel, Potent, and Selective Nonsteroidal Mineralocorticoid Receptor Antagonists - ACS Publications -[Link]

  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - National Institutes of Health (NIH) / PMC -[Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation - International Journal of Pharmaceutical Sciences (IJPS) -[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Profiling of 1,4-Benzoxazin-3-ones: A Comparative Guide for Lead Optimization

Executive Summary As a privileged heterocyclic scaffold, the 1,4-benzoxazin-3-one core offers unparalleled structural versatility for both pharmaceutical and agrochemical applications. Originally identified in natural al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a privileged heterocyclic scaffold, the 1,4-benzoxazin-3-one core offers unparalleled structural versatility for both pharmaceutical and agrochemical applications. Originally identified in natural allelochemicals (such as DIMBOA in grasses), synthetic derivatives of this scaffold have been aggressively optimized to yield potent antimicrobial, anticancer, and antidiabetic agents.

This guide provides a rigorous, data-driven comparison of recent 1,4-benzoxazin-3-one derivatives. By deconstructing the Structure-Activity Relationship (SAR) across different functionalization sites, we will explore the causality behind specific molecular modifications and provide self-validating experimental workflows for their synthesis and biological evaluation.

Mechanistic SAR Profiling

The pharmacological profile of 1,4-benzoxazin-3-ones is dictated by three primary sites of functionalization: the N-4 position, the C-2 position, and the aromatic ring (C5-C8).

  • Aromatic Ring (C5-C8) Modifications: Quantitative Structure-Activity Relationship (QSAR) models reveal that the electronic nature of the aromatic ring fundamentally dictates antibacterial efficacy[1]. The introduction of electron-withdrawing groups (EWGs), such as halogens, decreases the electron density of the core. This modification increases lipophilicity, facilitating deeper penetration into bacterial cell walls. Notably, compounds with a single EWG consistently outperform di-substituted variants due to reduced steric hindrance during target engagement[2].

  • N-4 Position Functionalization: The N-4 position is highly tolerant of bulky pharmacophores. Recent click-chemistry hybridizations have successfully grafted 1,2,3-triazoles and isoxazolines onto this position[3]. The causality here is driven by hydrogen bonding: the triazole linker acts as a critical H-bond donor/acceptor with target enzyme residues (e.g., pancreatic α-amylase), while the benzoxazinone core anchors the molecule within the enzyme's hydrophobic pocket[3].

  • C-2 Position Dynamics: In agrochemical applications, the C-2 position governs phytotoxicity and environmental degradation[4]. The presence of a natural hydroxyl group at C-2 is essential for allelopathic activity. Synthetically blocking this position (e.g., via acetoxy groups) drastically alters the degradation pathway, enhancing the metabolic stability of the compound in soil matrices[4].

SAR_Benzoxazinone Core 1,4-Benzoxazin-3-one Core Scaffold N_sub N-4 Substitution (e.g., Triazole, Propanolamine) Core->N_sub Enhances target binding (H-bond donor/acceptor) C2_sub C-2 Substitution (e.g., Hydroxyl, Acetoxy) Core->C2_sub Modulates phytotoxicity & metabolic stability Aro_sub Aromatic Ring (C5-C8) (Electron-Withdrawing Groups) Core->Aro_sub Increases antibacterial efficacy (e.g., against Xoo)

Fig 1. Logical SAR framework detailing substituent effects on the benzoxazin-3-one core.

Comparative Efficacy Data

To objectively evaluate the performance of these structural modifications, we compare recent experimental data across two distinct therapeutic domains: agrochemical antibacterial efficacy and pharmaceutical enzyme inhibition.

Table 1: Antibacterial Efficacy (Propanolamine Derivatives against X. oryzae pv. oryzae)

Propanolamine-containing 1,4-benzoxazin-3-ones have demonstrated exceptional in vitro and in vivo activity against phytopathogenic bacteria, outperforming commercial standards[2].

CompoundAromatic Substitution EC50​ (µg/mL)Mechanistic Rationale
4b Di-EWG (e.g., 2,4-dichloro)~37.70Steric bulk limits optimal target engagement and membrane insertion.
4c Mono-EWG (e.g., 4-chloro)~15.20Optimal electron withdrawal enhances lipophilicity without excessive steric penalty.
4n Mono-EWG + Propanolamine4.95Propanolamine moiety actively disrupts bacterial cell walls, causing rapid lysis.
Bismerthiazol Commercial Standard89.10Baseline reference for agrochemical efficacy.
Table 2: Enzyme Inhibition (Antidiabetic Hybrids)

Hybridizing the benzoxazin-3-one core with isoxazolinyl-1,2,3-triazoles yields potent inhibitors of diabetes-related enzymes[3].

CompoundStructural ModificationTarget EnzymeBinding Affinity (kcal/mol)SAR Rationale
5a Isoxazoline-Triazole HybridPancreatic α-amylase-9.2Triazole linker acts as a robust H-bond network facilitator.
5n Isoxazoline-Triazole HybridIntestinal α-glucosidase-9.9Benzoxazinone core perfectly occupies the hydrophobic catalytic pocket.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological evaluation of benzoxazin-3-one derivatives. Each protocol is designed as a self-validating system, incorporating strict controls and mechanistic justifications for every experimental choice.

Workflow Start Scaffold Design (Benzoxazin-3-one) Synth CuAAC Click Synthesis (Regioselective) Start->Synth Alkyne + Azide Char Validation (NMR, HRMS) Synth->Char Purified Hybrid Bio In vitro Assays (Microdilution) Char->Bio Confirmed Structure Bio->Start SAR Feedback

Fig 2. Self-validating experimental workflow for synthesizing and screening derivatives.

Protocol A: Regioselective Synthesis of 1,2,3-Triazolyl-Benzoxazin-3-ones via CuAAC

Objective: Synthesize N-4 functionalized derivatives while strictly preventing the formation of inactive 1,5-regioisomers[3].

  • Precursor Preparation: Dissolve the terminal alkyne-functionalized benzoxazin-3-one (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

    • Causality: The t -BuOH/H₂O co-solvent system is critical. It solubilizes both the non-polar organic precursors and the highly polar catalytic salts, ensuring a homogeneous reaction microenvironment that prevents localized reagent precipitation.

  • Catalyst Generation In Situ: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. This bypasses the disproportionation and rapid oxidation issues associated with directly handling Cu(I) salts, ensuring sustained catalytic turnover.

  • Reaction & Regiocontrol: Stir the mixture at room temperature for 12-24 hours.

    • Causality: The Cu(I) catalyst strictly directs the cycloaddition through a metallacycle intermediate, exclusively yielding the 1,4-disubstituted 1,2,3-triazole. This regiocontrol is vital, as 1,5-isomers lack the correct spatial geometry for enzyme active site insertion.

  • Self-Validation Checkpoint: Monitor reaction completion via TLC (Hexane:EtOAc). Confirm the disappearance of the alkyne spot using a KMnO₄ stain. Post-purification, validate the 1,4-substitution pattern via ¹H-NMR (confirming the characteristic triazole proton singlet at ~8.0 ppm).

Protocol B: Self-Validating In Vitro Antibacterial Microdilution Assay

Objective: Quantify the EC50​ of synthesized derivatives against phytopathogenic bacteria (e.g., Xoo)[2].

  • Inoculum Standardization: Culture Xanthomonas oryzae pv. oryzae (Xoo) in Nutrient Broth (NB) to the logarithmic phase. Standardize the suspension to 1×108 CFU/mL (OD₆₀₀ = 0.1).

    • Causality: Testing during the logarithmic phase ensures the bacteria are actively synthesizing cell walls, which is the primary target of propanolamine-functionalized benzoxazin-3-ones.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in a 96-well microtiter plate, ranging from 100 µg/mL down to 0.78 µg/mL.

  • Metabolic Indicator Addition: Add 10 µL of resazurin solution (0.015%) to each well.

    • Causality: Benzoxazin-3-one derivatives can sometimes precipitate in aqueous media, causing false OD₆₀₀ turbidity readings. Resazurin acts as a redox indicator (reducing from blue to pink upon bacterial respiration), providing a colorimetric causality link that strictly measures live metabolic activity rather than mere particulate density.

  • Self-Validation Checkpoint: The plate must include three strict controls to validate the assay window:

    • Positive Control: Bismerthiazol (validates baseline bacterial susceptibility).

    • Negative Control: 1% DMSO (validates that the vehicle is not causing the observed toxicity).

    • Sterility Control: Uninoculated media with resazurin (validates the absence of contamination; must remain blue).

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Hazard Profile &amp; Causality

As a Senior Application Scientist, I frequently consult with drug development teams and agricultural researchers utilizing Benzoxazin-3-one and its derivatives (such as 1,4-benzoxazin-3-one and DIMBOA). These compounds a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and agricultural researchers utilizing Benzoxazin-3-one and its derivatives (such as 1,4-benzoxazin-3-one and DIMBOA). These compounds are highly valued as privileged scaffolds in medicinal chemistry and as natural defense molecules in crops. However, their biological activity inherently correlates with specific safety hazards. Proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety and environmental stewardship.

This guide provides a self-validating, step-by-step protocol for the safe handling, containment, and disposal of Benzoxazin-3-one waste, grounded in established physicochemical data and international safety standards.

Before executing any disposal protocol, it is vital to understand why these procedures are necessary. Benzoxazin-3-one derivatives are typically solid powders at room temperature. Their primary risk vector during disposal is aerosolization (dust formation), which can bypass standard laboratory defenses if not properly managed[1][2].

Table 1: Benzoxazin-3-one Hazard Profile & Operational Mitigation

Hazard ClassGHS CodeCausality & Operational ImpactRequired PPE / Mitigation
Acute Toxicity (Oral) H302Ingestion of micro-particulates causes systemic toxicity[3].Do not eat/drink in lab. Wash hands thoroughly post-handling[4].
Skin Irritation H315Direct contact disrupts cellular membranes in the stratum corneum[1].Nitrile gloves, complete lab suit. Wash exposed skin immediately[2].
Eye Irritation H319Fine dust particulates cause severe ocular surface inflammation[1].Face shield or tightly fitting safety glasses (NIOSH/EN166)[5].
Respiratory Irritation H335Aerosolized dust irritates mucosal membranes in the respiratory tract[4].P95 (US) or P1 (EU) particulate respirator; handle in a fume hood[2].
Environmental Hazard P273Potential toxicity to aquatic ecosystems if released into waterways[5].Zero-drain disposal policy; utilize licensed waste contractors[2].

Waste Segregation Workflow

The disposal of Benzoxazin-3-one depends entirely on its physical state at the end of your experimental workflow. The following decision tree outlines the logical routing for solid, liquid, and packaging waste to ensure self-validating compliance.

DisposalWorkflow Start Benzoxazin-3-one Waste Generated Type Determine Waste State Start->Type Solid Solid Waste (Powder/Crystals) Type->Solid Liquid Liquid Waste (Solvent Mixtures) Type->Liquid Packaging Contaminated Packaging Type->Packaging SolidAction Mix with Sand/Vermiculite & Sweep Solid->SolidAction LiquidAction Segregate in Compatible Carboy Liquid->LiquidAction PackAction Do Not Rinse. Treat as Unused Product Packaging->PackAction Licensed Licensed Hazardous Waste Disposal SolidAction->Licensed LiquidAction->Licensed PackAction->Licensed

Decision tree for Benzoxazin-3-one waste segregation and disposal.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste & Powder Disposal

Context: Excess reagent, crystallized product, or contaminated consumables (e.g., weigh boats, filter paper).

  • PPE Verification: Don a complete chemical-resistant suit or lab coat, nitrile gloves, and tightly fitting safety goggles. Crucially, don a P95 (US) or P1 (EU EN 143) particulate respirator[2][3]. Causality: Standard surgical masks do not filter the fine micro-particulates of Benzoxazin-3-one, which are known respiratory irritants (H335)[4]. A rated respirator provides the necessary electrostatic filtration to capture these particles before they reach mucosal membranes.

  • Containment: Do not dry-sweep. If the powder is loose, mix the Benzoxazin-3-one with an inert, non-combustible absorbent material such as sand or vermiculite[5][6]. Causality: The heavy, inert matrix binds the active compound, preventing it from becoming airborne during mechanical collection.

  • Collection: Use a non-sparking brush and dustpan to carefully sweep the mixture[1]. Never use compressed air.

  • Packaging: Transfer the collected sweepings into a chemically compatible, sealable hazardous waste container (e.g., a high-density polyethylene bucket).

  • Handoff: Label the container explicitly ("Hazardous Solid Waste: Benzoxazin-3-one / Irritant") and store it in a well-ventilated area until collection by a licensed professional waste disposal service[1][2].

Protocol B: Aqueous & Organic Liquid Waste

Context: Post-reaction filtrates, assay buffers, or solvent mixtures containing dissolved Benzoxazin-3-one.

  • Segregation: Never dispose of Benzoxazin-3-one solutions down the sink[4]. The compound must not enter municipal wastewater treatment systems, as it is not readily degradable in standard water treatment plants[1][5].

  • Transfer: Operating within a certified fume hood, funnel the liquid into a designated, chemically compatible waste carboy (e.g., halogenated or non-halogenated organic waste, depending on the carrier solvent).

  • Vapor Control: Keep the waste container tightly closed immediately after transfer[1]. Causality: This prevents the evaporation of the carrier solvent, which could otherwise leave concentrated, hazardous Benzoxazin-3-one residue on the neck of the carboy and release volatile organic compounds (VOCs) into the lab environment.

  • Handoff: Submit the labeled carboy to your institution's Environmental Health and Safety (EHS) department[2].

Protocol C: Contaminated Packaging

Context: Empty reagent bottles or vials that previously contained Benzoxazin-3-one.

  • No-Rinse Policy: Do not attempt to wash the empty container in a standard lab sink. Rinsate will contaminate the water supply[4][5].

  • Classification: Treat the empty packaging as "unused product"[2][5].

  • Disposal: Place the capped, empty container into a secondary hazardous waste bag or bin designated for solid chemical waste, to be processed by a licensed disposal company[4].

Accidental Spill Response Protocol

In the event of an accidental release outside of a controlled fume hood environment:

  • Evacuate & Ventilate: Evacuate personnel from the immediate area and ensure adequate room ventilation to disperse any ambient dust[2].

  • Protect: Don appropriate PPE, including a higher-level respirator (e.g., OV/AG/P99 or ABEK-P2) if the spill is extensive and highly aerosolized[2][3].

  • Dampen & Bind: Lightly moisten the spill with a compatible solvent or cover it entirely with damp sand/vermiculite to suppress dust formation[5][6].

  • Recover: Shovel the bound material into a closable, labeled salvage container[5]. Wash the spill site with soap and plenty of water only after all bulk solid has been mechanically removed[1].

Regulatory Compliance & Waste Coding

When coordinating with your EHS department or external contractors, ensure compliance with local and international directives. Under the European Waste Catalogue (EWC), waste codes are application-specific rather than product-specific[4]. You must assign the EWC code based on the experimental process that generated the Benzoxazin-3-one waste (e.g., synthesis, formulation, or analytical testing). In the United States, coordinate with EPA guidelines for hazardous solid waste disposal to ensure proper tracking and incineration protocols are met.

References

  • Thermo Fisher Scientific. "Safety Data Sheet: 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, 96%." thermofisher.cn. URL: [Link]

  • Aladdin / AWS. "Safety Data Sheet: 1,4-benzoxazin-3-one." amazonaws.com. URL: [Link]

  • Fisher Scientific. "Safety Data Sheet: 6-Bromo-7-fluoro-2,4-dihydro-1,4-benzoxazin-3-one, 96%." fishersci.pt. URL: [Link]

Sources

Handling

Personal protective equipment for handling Benzoxazin-3-one

Standard Operating Procedure and Safety Guide for Handling Benzoxazin-3-one As a Senior Application Scientist, I often see laboratories treat all organic powders with a generalized safety approach. However, handling 2H-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure and Safety Guide for Handling Benzoxazin-3-one

As a Senior Application Scientist, I often see laboratories treat all organic powders with a generalized safety approach. However, handling 2H-1,4-Benzoxazin-3(4H)-one (CAS: 5466-88-6) requires a targeted, self-validating safety system. This compound is a vital heterocyclic building block utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and biologically active natural products. In nature, benzoxazinoid derivatives such as DIMBOA and DIBOA are synthesized by plants in the Poaceae family (e.g., maize, wheat) as[1]. These compounds act as allelochemicals, inducing oxidative stress and lipid peroxidation in target organisms, which leads to membrane leakage and cellular disruption[2].

Given its potent biological activity—serving as a scaffold for antidiabetic, antimicrobial, anti-inflammatory, and antifungal agents[3][4]—handling the pure synthetic building block requires rigorous safety protocols. This guide provides drug development professionals and researchers with a comprehensive system for the safe operational handling, personal protective equipment (PPE) selection, and disposal of Benzoxazin-3-one.

Part 1: Hazard Profile & Mechanistic Toxicology

Before handling the chemical, it is critical to understand the causality behind its hazard classifications. Benzoxazin-3-one is typically supplied as a white to tan powder or flake[5]. Its physical state makes it highly susceptible to aerosolization and dust formation during transfer or weighing[6].

Mechanistic Toxicology: Inhalation of benzoxazin-3-one dust directly interacts with the mucosal membranes of the respiratory tract. The compound's structure allows it to act as an electrophile in biological systems, potentially leading to localized oxidative stress and irritation[2]. This manifests as acute respiratory irritation (STOT SE 3). Similarly, contact with the epidermis or ocular tissue results in localized inflammatory responses, classified as Skin Irritation Category 2 and Eye Irritation Category 2.

Quantitative Hazard Data Summary

Property / HazardValue / ClassificationCausality & Operational Impact
CAS Number 5466-88-6Unique identifier for safety tracking and compliance[5].
Physical State Solid (Flakes/Powder)Prone to dust formation; requires draft protection[5].
Molecular Weight 149.15 g/mol Small molecule; easily penetrates standard porous materials[5].
Skin Irritation Category 2 (H315)Causes localized inflammation; mandates barrier protection.
Eye Irritation Category 2 (H319)Causes serious eye irritation; mandates splash/dust goggles.
STOT SE Category 3 (H335)Respiratory tract irritant; mandates N95/P2 filtration or fume hood.

Part 2: Required Personal Protective Equipment (PPE) & Rationales

To establish a self-validating safety system, every piece of PPE must directly mitigate a specific hazard pathway identified above[6].

  • Respiratory Protection (Primary Defense):

    • Requirement: N95 (US) / FFP2 (EU) particulate respirator, or handling exclusively within a certified Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.

    • Rationale: Prevents inhalation of aerosolized micro-particles (H335). The physical state of the powder means static electricity can cause particles to become airborne during spatula transfer[7].

  • Hand Protection (Dermal Barrier):

    • Requirement: Nitrile examination gloves (minimum 0.11 mm thickness). Double gloving is recommended during bulk transfers.

    • Rationale: Nitrile provides excellent resistance to solid organic compounds and prevents skin irritation (H315).

  • Eye Protection (Ocular Barrier):

    • Requirement: Snug-fitting safety goggles or a full-face shield[6]. Standard safety glasses with side shields are insufficient if dust is generated.

    • Rationale: Prevents airborne dust from settling on the conjunctiva, avoiding severe eye irritation (H319).

  • Body Protection:

    • Requirement: Flame-retardant standard laboratory coat with elastic cuffs, fully buttoned[6].

Part 3: Standard Operating Procedure (SOP) for Handling

Step-by-Step Methodology for Safe Weighing and Transfer

  • Preparation: Ensure the chemical fume hood is operational with a face velocity of 80-100 fpm. Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • Static Mitigation: Wipe down the analytical balance and spatulas with an anti-static wipe or use an anti-static ionizer. Benzoxazin-3-one powder is prone to static cling, which exacerbates dust formation.

  • PPE Verification: Don lab coat, nitrile gloves, and safety goggles. If weighing outside a fume hood (not recommended), don an N95 respirator.

  • Container Opening: Open the reagent bottle slowly inside the fume hood to prevent a pressure differential from expelling powder.

  • Transfer: Use a clean, dry, anti-static spatula to transfer the required mass into a pre-weighed, sealable container (e.g., a glass vial with a PTFE-lined cap).

  • Decontamination: After sealing the target container, wipe the exterior of both the reagent bottle and the target vial with a damp paper towel to capture any stray dust.

  • Storage: Return the reagent bottle to a dry, well-ventilated storage cabinet, locked up (P405), at room temperature[5][7].

Part 4: Spill Response & Disposal Protocols

In the event of an accidental release, immediate containment is required to prevent environmental contamination and respiratory exposure[7].

Step-by-Step Spill Cleanup:

  • Evacuate & Ventilate: Evacuate personnel from the immediate area. Ensure laboratory ventilation is running[7].

  • Don Emergency PPE: Upgraded PPE, including an N95 respirator and heavy-duty nitrile gloves, must be worn[6].

  • Containment (No Sweeping): Do not dry sweep. Dry sweeping aerosolizes the powder[7]. Instead, gently cover the spill with damp paper towels or use a HEPA-filtered vacuum dedicated to chemical spills.

  • Collection: Carefully scoop the damp mass using a non-sparking tool and place it into a designated, clearly labeled hazardous waste container[6].

  • Surface Decontamination: Wash the spill area with a mixture of water and a mild laboratory detergent, followed by a thorough water rinse[6].

  • Disposal: Benzoxazin-3-one must not be released into drains[7]. Arrange for disposal as special hazardous waste through a licensed chemical disposal company in accordance with local regulations[8].

Part 5: Visual Workflow

BenzoxazinWorkflow Start Start: Benzoxazin-3-one Handling Protocol PPE Don PPE (N95, Nitrile, Goggles) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Static Apply Anti-Static Measures Hood->Static Weigh Weigh & Transfer (Avoid Dust) Static->Weigh Spill Spill Occurs? Weigh->Spill Clean Damp Wipe / HEPA Vac (NO Dry Sweeping) Spill->Clean Yes Seal Seal Containers & Wipe Exteriors Spill->Seal No Dispose Dispose as Hazardous Waste Clean->Dispose Seal->Dispose Waste items Store Store Locked Up (Room Temp, Dry) Seal->Store

Caption: Operational workflow for the safe handling, spill response, and disposal of Benzoxazin-3-one.

Part 6: References

  • Frontiers in Plant Science. "Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives." Frontiers,[Link]

  • National Institutes of Health (PMC). "Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[1,4]-Benzoxazin-3-one." NIH,[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.